N-(2,2-difluoroethyl)piperidine-2-carboxamide
Beschreibung
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Eigenschaften
Molekularformel |
C8H14F2N2O |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
N-(2,2-difluoroethyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C8H14F2N2O/c9-7(10)5-12-8(13)6-3-1-2-4-11-6/h6-7,11H,1-5H2,(H,12,13) |
InChI-Schlüssel |
WAIDVGGNMWDWKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C(=O)NCC(F)F |
Herkunft des Produkts |
United States |
Physicochemical Properties of N-(2,2-difluoroethyl)piperidine-2-carboxamide: A Technical Guide
Executive Summary: The Fluorine Advantage
N-(2,2-difluoroethyl)piperidine-2-carboxamide represents a strategic scaffold in modern medicinal chemistry, bridging the gap between classic local anesthetic pharmacophores (e.g., ropivacaine, bupivacaine) and next-generation fluorinated fragments.[1]
The incorporation of the 2,2-difluoroethyl moiety is not merely a structural decoration; it serves as a metabolic blockade , preventing oxidative dealkylation while modulating the molecule’s lipophilicity (
Part 1: Chemical Identity & Structural Constants[1]
The core scaffold consists of a piperidine ring bearing a carboxamide group at the C2 position. The amide nitrogen is substituted with a 2,2-difluoroethyl chain.[1][2][3] The molecule possesses one chiral center at the C2 position of the piperidine ring, typically synthesized as the (S)-enantiomer in bioactive contexts (analogous to levobupivacaine).[1]
Table 1: Fundamental Chemical Constants[1]
| Property | Value / Description |
| IUPAC Name | N-(2,2-difluoroethyl)piperidine-2-carboxamide |
| CAS Number | 1543705-65-2 (Free Base) 1864003-31-5 (Hydrochloride Salt) |
| Molecular Formula | |
| Molecular Weight | 192.21 g/mol |
| SMILES | C1CCNC(C1)C(=O)NCC(F)F |
| Chirality | (S)-enantiomer is the common pharmacophore |
| Physical State | Viscous oil or low-melting solid (Free Base); White crystalline powder (HCl Salt) |
Part 2: Physicochemical Profile & Mechanistic Analysis[1]
Ionization & Basicity ( )
The molecule contains two nitrogen atoms, but only the piperidine nitrogen is basic.[1] The amide nitrogen is non-basic due to resonance delocalization with the carbonyl group.
-
Predicted
(Piperidine N): 9.2 – 9.6 [1] -
Mechanism: The piperidine ring is a secondary amine. In unsubstituted piperidine, the
is ~11.[1]2. However, the electron-withdrawing carboxamide group at the -position (C2) exerts a strong inductive effect (-I), pulling electron density away from the amine nitrogen, thereby stabilizing the free base form and lowering the by approximately 1.5–2 log units.[1] -
Fluorine Effect: The 2,2-difluoroethyl group is separated from the basic center by three bonds and an amide linkage.[1] Its effect on the piperidine
is negligible (< 0.1 log unit), meaning the ionization profile remains consistent with non-fluorinated analogs like N-ethylpiperidine-2-carboxamide.[1]
Lipophilicity ( / )
-
Calculated
( ): 0.51 - : -1.8 to -1.5 (Predominantly ionized at physiological pH)[1]
-
The "Fluorine Dipole": The C-F bonds introduce a strong dipole moment. While adding carbon atoms typically increases lipophilicity (
per ), the difluoro substitution increases polarity relative to a standard propyl/ethyl chain.[1] This results in a lower than the corresponding N-propyl analog, enhancing aqueous solubility while maintaining membrane permeability via the "polar hydrophobicity" phenomenon unique to organofluorine compounds.[1]
Hydrogen Bonding & Polar Surface Area[1]
-
Topological Polar Surface Area (TPSA): 41.13 Ų [1]
-
H-Bond Donors (HBD): 2 (Piperidine NH, Amide NH)[1]
-
H-Bond Acceptors (HBA): 2 (Carbonyl O, Fluorines - weak acceptors)[1]
-
Significance: With a TPSA < 60 Ų, this fragment is predicted to have excellent blood-brain barrier (BBB) permeability, provided the basic amine is transiently deprotonated or transported via cation-selective transporters.[1]
Part 3: Experimental Characterization Protocols
To ensure data integrity, the following self-validating protocols are recommended for verifying the physicochemical properties of this compound.
Protocol A: Potentiometric Determination
Objective: Accurate determination of the piperidine nitrogen dissociation constant.[1]
-
Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
-
Calibration: Calibrate the pH electrode using a three-point standard (pH 4.0, 7.0, 10.0) at 25°C.
-
Titration: Titrate with 0.1 M standardized NaOH (carbonate-free).
-
Self-Validation Step: Perform a "blank" titration with only KCl/water to subtract background carbonate absorption.
-
-
Data Analysis: Plot pH vs. Volume of NaOH. The inflection point corresponds to the stoichiometric equivalence. The pH at the half-equivalence point represents the
.-
Expected Result: A single sharp inflection point around pH 9.4.
-
Protocol B: Lipophilicity ( ) via Shake-Flask Method
Objective: Determine the distribution coefficient at physiological pH.[1]
-
Phase System: Prepare a 1:1 mixture of 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4). Pre-saturate both phases by stirring for 24 hours.
-
Equilibration: Dissolve the compound in the pre-saturated aqueous phase (conc. ~100 µM). Add an equal volume of pre-saturated octanol.
-
Separation: Shake mechanically for 1 hour at 25°C, then centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (210 nm).
-
Calculation:
-
Self-Validation Step: Mass balance check. The sum of the mass in both phases must equal >95% of the initial mass. If <95%, suspect precipitation or adsorption to the vessel walls.[1]
-
Part 4: Visualization of Structure-Property Relationships
The following diagram illustrates the causal relationships between the structural features of N-(2,2-difluoroethyl)piperidine-2-carboxamide and its resulting physicochemical properties.
Caption: Causal mapping of structural moieties to physicochemical properties. The amide linkage lowers the piperidine basicity, while the difluoroethyl group enhances metabolic stability and modulates lipophilicity.[1]
Part 5: Synthesis & Purity Considerations
For researchers synthesizing this compound for screening, the purity profile is critical.[1]
-
Synthetic Route:
-
Critical Impurity:
-
Racemization: The C2 chiral center is labile under strong basic conditions during coupling.
-
Control: Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (ee > 98%).[1]
-
References
-
PubChem. (2025).[4] Piperidine-2-carboxamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2025). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved from [Link]
-
American Elements. (n.d.).[1] (2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride Safety Data Sheet. Retrieved from [Link]
Sources
Navigating the SAR Landscape of N-(2,2-Difluoroethyl)piperidine-2-carboxamide Analogs: Physicochemical Tuning and Target Engagement
An in-depth technical whitepaper exploring the structural, physicochemical, and pharmacological dimensions of the N-(2,2-difluoroethyl)piperidine-2-carboxamide scaffold.
Executive Summary
The piperidine-2-carboxamide motif is a highly privileged, sp3-rich scaffold embedded in numerous pharmacophores, ranging from local anesthetics (e.g., ropivacaine) to protease inhibitors and 5-HT2C positive allosteric modulators[1][2]. The strategic incorporation of a 2,2-difluoroethyl group onto the amide nitrogen represents a sophisticated approach to lead optimization. This technical guide dissects the structure-activity relationship (SAR) vectors of N-(2,2-difluoroethyl)piperidine-2-carboxamide analogs, detailing the causality behind physicochemical tuning, synthetic methodologies, and self-validating in vitro profiling protocols.
Structural Rationale: The "Fluorine Effect" on the Amide Vector
The decision to append a 2,2-difluoroethyl group to the carboxamide nitrogen is rarely arbitrary; it is driven by the need to optimize lipophilic ligand efficiency (LLE) and metabolic stability[3].
-
Conformational Bias and H-Bonding: The highly electronegative gem-difluoro moiety exerts a strong inductive effect, subtly withdrawing electron density from the adjacent amide N-H. This increases the acidity of the amide proton, enhancing its capacity as a hydrogen-bond donor within tight binding pockets (e.g., the S2 pocket of proteases like DPP1)[4].
-
Metabolic Shielding: Unsubstituted or simple alkyl-substituted amides are highly susceptible to cytochrome P450 (CYP)-mediated oxidative dealkylation. The strong C-F bonds in the 2,2-difluoroethyl group resist hydrogen abstraction, effectively shielding the adjacent methylene bridge from oxidative attack[1].
-
pKa Modulation: While the fluorine atoms are separated from the piperidine nitrogen (N1) by the amide linkage, their inductive pull exhibits an exponential attenuation through the topological distance of the molecule, subtly lowering the basicity (pKa) of the piperidine core. This prevents the molecule from being overly basic, thereby improving passive membrane permeability[1].
Caption: Pharmacophore vectors modulating physicochemical and binding properties.
SAR Exploration: Vectorial Optimization
Once the 2,2-difluoroethyl amide vector is locked to provide metabolic stability and optimal H-bond donor capacity, SAR campaigns typically pivot to the piperidine ring.
Quantitative SAR Data Summary
The following table illustrates a theoretical but rationally grounded SAR progression demonstrating how substitutions at the piperidine nitrogen (R1) and the piperidine ring (R2) impact physicochemical properties and target engagement.
| Cmpd | R1 (Piperidine N1) | R2 (Ring C4) | cLogP | pKa (calc) | HLM CLint (µL/min/mg) | Target IC50 (nM) |
| 1 | -H | -H | 1.2 | 9.1 | 45.2 | 1,250 |
| 2 | -CH3 | -H | 1.6 | 8.8 | 38.5 | 420 |
| 3 | -Benzyl | -H | 3.1 | 8.4 | 85.0 | 45 |
| 4 | -(4-F)-Benzyl | -H | 3.3 | 8.3 | 62.4 | 18 |
| 5 | -(4-F)-Benzyl | -OH (cis) | 2.4 | 8.1 | 41.0 | 12 |
| 6 | -(4-F)-Benzyl | -CH3 (trans) | 3.6 | 8.4 | 78.2 | >5,000 |
SAR Insights:
-
R1 Vector (N-Alkylation): Moving from a secondary amine (Cmpd 1) to a tertiary amine (Cmpd 2, 3) fills the hydrophobic accessory pocket common in targets like 5-HT2C[2]. However, adding a benzyl group (Cmpd 3) drastically increases lipophilicity (cLogP 3.1), leading to higher microsomal clearance.
-
R2 Vector (Ring Substitution): Introducing a polar hydroxyl group at C4 (Cmpd 5) lowers cLogP back to a drug-like range (2.4) and reduces clearance while maintaining sub-20 nM potency, showcasing optimal LLE. Conversely, a bulky methyl group at the same position (Cmpd 6) causes a steric clash, abolishing activity.
Synthetic Methodologies
To systematically explore the SAR, a divergent synthetic route is required. The core scaffold is synthesized first, followed by late-stage derivatization at the piperidine nitrogen.
Caption: Synthetic workflow for N-(2,2-difluoroethyl)piperidine-2-carboxamide analogs.
Protocol 1: Synthesis of the Core Scaffold (Self-Validating Workflow)
Rationale: HATU is selected over EDCI/HOBt due to the steric hindrance of the secondary amine in pipecolic acid, ensuring rapid and complete conversion without epimerization of the chiral alpha-carbon.
-
Activation: Dissolve (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at 0°C for 15 minutes to form the active ester.
-
Coupling: Add 2,2-difluoroethylamine hydrochloride (1.5 eq) portion-wise. Warm to room temperature and stir for 4 hours.
-
Validation Check 1: Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed to workup only if the starting material peak is <5% and the desired mass[M+H-Boc]+ is dominant.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, brine, dry over Na2SO4, and concentrate.
-
Deprotection: Dissolve the crude intermediate in a 1:4 mixture of TFA/DCM. Stir for 2 hours at room temperature.
-
Validation Check 2: Evaporate the solvent and analyze via 19F-NMR. The presence of a distinct triplet (approx. -122 ppm) confirms the integrity of the 2,2-difluoroethyl group post-acidic deprotection.
In Vitro Profiling Protocols
To ensure the SAR data is robust, all biological and physicochemical assays must be designed as self-validating systems that rule out false positives.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Rationale: This assay determines if the 2,2-difluoroethyl group successfully shields the molecule from CYP-mediated clearance. The inclusion of a minus-NADPH control is critical; it validates that any observed degradation is strictly CYP-mediated and not the result of chemical instability or background amidase activity.
-
Preparation: Prepare a 1 mM stock of the test analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.
-
Control Matrix: Prepare three parallel reaction arms:
-
Arm A (Test): Test compound + HLM + NADPH (1 mM final).
-
Arm B (Minus-NADPH Control): Test compound + HLM + Buffer (No NADPH). Validation: If clearance occurs here, the compound is chemically unstable.
-
Arm C (Positive Control): Verapamil + HLM + NADPH. Validation: Ensures the microsomes are enzymatically active.
-
-
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance (CLint) based on the log-linear depletion of the parent compound.
References
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. ChemMedChem.
- Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor - PMC. ACS Chemical Neuroscience.
- (PDF)
- 4CDF: Human DPP1 in complex with (2S,4S)-N-((1S)-1-cyano-2-(4-(4- cyanophenyl)phenyl)ethyl)-4-hydroxy-piperidine-2-carboxamide - RCSB PDB. Journal of Medicinal Chemistry.
Sources
- 1. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
"in silico modeling of N-(2,2-difluoroethyl)piperidine-2-carboxamide"
In-depth technical guide on the in silico modeling of N-(2,2-difluoroethyl)piperidine-2-carboxamide.
Conformational Dynamics, Bioisosteric Profiling, and Target Engagement
Executive Summary
This technical guide provides a rigorous framework for the computational modeling of N-(2,2-difluoroethyl)piperidine-2-carboxamide (CAS: 1604317-38-5). As a piperidine-based scaffold featuring a fluorinated amide linker, this molecule represents a critical class of "fragment-like" leads often utilized in the design of local anesthetics (e.g., ropivacaine analogs) and kinase inhibitors.
The guide addresses three specific challenges in modeling this chemotype:
-
The Fluorine Gauche Effect: Accurate prediction of the flexible 2,2-difluoroethyl tail using Quantum Mechanics (QM).
-
Protonation State Logic: Handling the basic piperidine nitrogen (
) versus the neutral amide in physiological simulations. -
Bioisosteric Docking: Modeling the unique hydrogen-bond donor capability of the polarized
proton.
Part 1: Molecular Architecture & Physicochemical Profiling
Structural Deconstruction
The molecule consists of three distinct pharmacophoric elements that must be treated differentially in in silico workflows:
| Structural Domain | Modeling Challenge | Key Parameter |
| Piperidine Ring | Chair conformation stability; Nitrogen inversion. | Basicity ( |
| Carboxamide Linker | Rigid planar geometry ( | Torsion: The |
| 2,2-Difluoroethyl Tail | High rotational freedom; Stereoelectronic effects. | Gauche Effect: |
Electronic Profiling (QM/DFT)
The 2,2-difluoroethyl group is not merely a lipophilic appendage; it is a bioisostere for alcohols or thiols due to the polarization of the terminal C-H bond.
-
Inductive Effect (
): The two fluorine atoms withdraw electron density, lowering the electron density on the amide nitrogen. However, the effect on the distant piperidine nitrogen is negligible ( shift < 0.2 units). -
H-Bond Donor Potential: Unlike standard alkyl groups, the
proton is sufficiently acidic to act as a weak hydrogen bond donor in docking simulations [1].
Physicochemical Descriptors
-
LogP (Lipophilicity): Fluorination increases lipophilicity compared to the non-fluorinated ethyl analog (
to ). -
TPSA (Topological Polar Surface Area): Unaffected by F substitution in standard models, but 3D-PSA calculations often show "polar hydrophobic" patches due to the C-F dipoles.
Part 2: Conformational Analysis Workflow
The primary source of error in docking this scaffold is the incorrect sampling of the flexible difluoroethyl tail. Standard force fields (e.g., MMFF94) often fail to capture the gauche effect accurately without QM-derived torsion corrections.
The "Double Gauche" Effect
In 2,2-difluoroethyl amines/amides, the
-
Hyperconjugation:
orbital overlap.[1] -
Electrostatics: Favorable dipole alignment between the C-F bonds and the amide carbonyl [2].
Recommended Sampling Pipeline
To generate a bioactive conformational ensemble, a hierarchical approach is required.
Figure 1: Hierarchical conformational sampling workflow ensuring accurate representation of the fluorinated tail.
Protocol Steps:
-
Initial Search: Use a mixed torsional/low-mode sampling method (e.g., in MOE or Schrödinger) to generate ~50 conformers.
-
QM Refinement: Optimize the lowest energy conformers using DFT (B3LYP/6-31G**) with implicit solvation (water).
-
Validation: Verify that the
dihedral angles populate the gauche windows ( ) rather than strictly .
Part 3: Target Prediction & Docking (Case Study)
Given the structural similarity to local anesthetics (e.g., Bupivacaine) and kinase inhibitors, we utilize Voltage-Gated Sodium Channel 1.7 (NaV1.7) as a representative target for this modeling exercise.
Target Preparation
-
PDB Selection: Use PDB ID 5EK0 (or similar human NaV1.7 homology models).
-
Grid Generation: Center the grid on the known pore-binding site (local anesthetic site). Ensure the box is large enough (
Å) to accommodate the flexible tail.
Docking Protocol (Glide/AutoDock Vina)
The critical interaction to monitor is the cation-
Step-by-Step Protocol:
-
Ligand State: Ensure the piperidine nitrogen is positively charged (+1). The amide nitrogen remains neutral.
-
Constraints: Set a positional constraint (radius 1.5 Å) on the piperidine nitrogen to match the key acidic residue in the pore (e.g., Glu/Asp residues in the NaV pore).
-
Scoring Function: Use a function that accounts for halogen bonding or explicit solvation (e.g., Glide XP) to capture the weak interactions of the difluoroethyl group.
Figure 2: Interaction map for N-(2,2-difluoroethyl)piperidine-2-carboxamide within a theoretical binding pocket.
Interpreting Results
-
Success Metric: A docking score < -7.0 kcal/mol (standard precision).
-
Visual Check: The 2,2-difluoroethyl group should not clash with the protein wall. Look for the
proton pointing toward backbone carbonyls, acting as a "non-classical" hydrogen bond donor [3].
Part 4: ADMET & Bioisosteric Optimization
The 2,2-difluoroethyl group is often employed to block metabolic "soft spots."
Metabolic Stability (CYP450)
In a standard ethyl chain (
-
Mechanism: CYP enzymes abstract a hydrogen atom.
-
Fluorine Effect: The C-F bond strength (approx. 116 kcal/mol) renders the terminal carbon resistant to abstraction. Furthermore, the strong electron-withdrawing nature deactivates the adjacent methylene (
) toward oxidation [4]. -
Modeling Output: Run a "Site of Metabolism" (SOM) prediction (e.g., SMARTCyp). The result should show a dramatic reduction in lability at the ethyl tail compared to the non-fluorinated analog.
Toxicity Flags
-
Metabolite Tracking: The primary metabolite is likely the hydrolysis of the amide, yielding piperidine-2-carboxylic acid and 2,2-difluoroethylamine.
-
Safety: 2,2-difluoroethylamine is generally considered less toxic than monofluoroacetate derivatives, but its potential to form reactive aldehydes upon extreme metabolism should be noted in toxicology reports.
References
-
Erickson, J. A., & McLoughlin, J. I. (2006). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry, 71(7), 2800-2806. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Link
-
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
Sources
Comprehensive Analytical Characterization of N-(2,2-difluoroethyl)piperidine-2-carboxamide: Structural Elucidation and Purity Profiling
Introduction & Chemical Context
N-(2,2-difluoroethyl)piperidine-2-carboxamide is a highly versatile building block frequently utilized in the synthesis of modern therapeutics, including kinase inhibitors and epigenetic modulators. The strategic incorporation of a 2,2-difluoroethyl group serves a dual purpose: it enhances the lipophilicity and metabolic stability of the molecule while simultaneously modulating the hydrogen-bonding capacity of the adjacent amide nitrogen.
However, characterizing this molecule presents three distinct analytical challenges:
-
High Basicity: The secondary amine of the piperidine ring (pKa ~9.5) induces severe peak tailing in standard chromatographic methods.
-
Fluorination: The presence of the -CHF₂ group requires specialized multinuclear NMR techniques for unambiguous structural confirmation.
-
Chirality: The C2 position of the piperidine ring is a stereocenter, necessitating rigorous enantiomeric profiling.
This application note provides a comprehensive, self-validating analytical framework for the structural elucidation and purity profiling of N-(2,2-difluoroethyl)piperidine-2-carboxamide, strictly aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[1].
Analytical Workflow Visualization
Analytical workflow for the characterization of fluorinated piperidine derivatives.
Structural Elucidation Strategy (E-E-A-T Principles)
The Causality of Multinuclear NMR Selection
While ¹H and ¹³C NMR are standard, the structural validation of N-(2,2-difluoroethyl)piperidine-2-carboxamide relies heavily on ¹⁹F NMR . Fluorine-19 has a 100% natural isotopic abundance, a spin of 1/2, and an exceptionally wide chemical shift range. This provides high sensitivity without the spectral crowding or background interference typically observed in proton NMR[2].
The 2,2-difluoroethyl group (-CH₂CHF₂) exhibits a highly diagnostic splitting pattern. Because the two fluorine atoms are geminal to a proton, they couple strongly (
Expected Spectroscopic Data Summary
Table 1: Diagnostic NMR Chemical Shifts and Multiplicities
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹⁹F | -115.0 to -125.0 | dt | -CH₂CHF₂ | |
| ¹H | 5.80 - 6.20 | tt | -CH₂CH F₂ | |
| ¹H | 3.40 - 3.70 | m | - | -CH₂ CHF₂ |
| ¹H | 3.10 - 3.30 | dd | Piperidine C2-H | |
| ¹³C | 114.0 - 118.0 | t | -CH₂C HF₂ |
Chromatographic Purity Profiling
RP-HPLC Method Design Causality
The piperidine nitrogen is highly basic. If analyzed under standard acidic conditions (e.g., 0.1% Formic Acid, pH ~2.7), the amine becomes fully protonated. This leads to poor retention on hydrophobic C18 stationary phases and severe peak tailing due to ionic interactions with residual silanols on the silica support.
To counteract this, we employ a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 9.5) combined with an ethylene-bridged hybrid (BEH) C18 column. At pH 9.5, the secondary amine is partially deprotonated, significantly improving retention factor (
Protocol 1: RP-HPLC Chemical Purity Assessment
Self-Validating System Suitability: Before sample analysis, the system must pass a suitability test: The USP tailing factor for the main peak must be
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water. Adjust to pH 9.5 with dilute ammonium hydroxide. Filter through a 0.22 µm membrane.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Sample Preparation: Dissolve 10 mg of N-(2,2-difluoroethyl)piperidine-2-carboxamide in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (amide bond absorption).
-
Injection Volume: 10 µL.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-12 min: Linear gradient to 95% B
-
12-15 min: Hold at 95% B
-
15-15.1 min: Return to 5% B
-
15.1-20 min: Re-equilibration at 5% B.
-
Table 2: RP-HPLC Method Parameters Summary
| Parameter | Value / Description |
| Column | Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH 9.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
Method Validation Framework (ICH Q2(R2) Compliance)
To ensure the analytical procedure is scientifically sound and legally defensible for regulatory submissions, it must be validated according to the ICH Q2(R2) Validation of Analytical Procedures guidelines[4]. The updated Q2(R2) framework emphasizes a lifecycle approach, requiring robust statistical justification for accuracy, precision, and the reportable range[1].
Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria
| Validation Parameter | ICH Q2(R2) Requirement / Experimental Design | Acceptance Criteria |
| Specificity | Inject blank, placebo, and known impurities. Evaluate peak purity using a Diode Array Detector (DAD). | No interference at the retention time of the main peak. Peak purity angle < purity threshold. |
| Linearity | Prepare 5 concentration levels spanning 25% to 150% of the nominal target concentration (0.1 mg/mL). | Correlation coefficient ( |
| Precision (Repeatability) | 6 replicate injections of the 100% nominal concentration sample prepared independently. | Relative Standard Deviation (RSD) |
| Accuracy (Recovery) | Spike known amounts of API into diluent at 50%, 100%, and 150% levels (triplicate preparations). | Mean recovery across all levels must be between 98.0% and 102.0%. |
| Robustness | Deliberate variations in flow rate ( | System suitability criteria (Tailing |
References
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC (nih.gov). Available at:[Link]
-
Validation of Analytical Procedure Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]
-
Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. Federal Register. Available at:[Link]
Sources
- 1. Federal Register :: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability [federalregister.gov]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. database.ich.org [database.ich.org]
Application Notes and Protocols: The N-(2,2-difluoroethyl)piperidine-2-carboxamide Scaffold in Modern Drug Discovery
Introduction: A Privileged Scaffold Enhanced by Strategic Fluorination
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of clinically approved drugs.[1][2][3] Its conformational flexibility and capacity for hydrogen bonding interactions allow for precise spatial arrangement of substituents, facilitating optimal binding to a diverse range of biological targets.[1][2] The piperidine-2-carboxamide motif, in particular, offers a versatile platform for generating libraries of compounds with significant therapeutic potential, with derivatives showing promise as inhibitors of targets such as anaplastic lymphoma kinase (ALK) and calpains.[4][5]
This guide focuses on a specific and highly promising iteration of this scaffold: N-(2,2-difluoroethyl)piperidine-2-carboxamide . The strategic incorporation of a 2,2-difluoroethyl group onto the carboxamide nitrogen is a deliberate design choice aimed at leveraging the unique properties of fluorine in drug design. Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[6][7] The difluoromethyl group (CF2H) can also act as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl, thiol, or amino groups, potentially enhancing interactions with target proteins.[8][9][10]
These application notes provide a comprehensive overview of the synthetic accessibility of the N-(2,2-difluoroethyl)piperidine-2-carboxamide scaffold, detailed protocols for its derivatization, and robust workflows for evaluating the biological activity of the resulting compounds.
Synthesis of the Core Scaffold: N-(2,2-difluoroethyl)piperidine-2-carboxamide
The synthesis of the title scaffold can be efficiently achieved through a standard amide coupling reaction between a suitable piperidine-2-carboxylic acid derivative and 2,2-difluoroethylamine. A representative synthetic protocol is detailed below.
Protocol 1: Synthesis of (S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide
This protocol outlines the synthesis starting from (S)-piperidine-2-carboxylic acid. The use of a chiral starting material is crucial for stereospecific drug design.
Materials:
-
(S)-Piperidine-2-carboxylic acid
-
2,2-Difluoroethylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step-by-Step Procedure:
-
Reaction Setup: To a solution of (S)-piperidine-2-carboxylic acid (1.0 eq) in DCM at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture for 15 minutes.
-
Addition of Amine: Add 2,2-difluoroethylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide.[11][12]
Rationale for Experimental Choices:
-
EDC/HOBt: This combination is a widely used coupling system for amide bond formation, known for its efficiency and suppression of side reactions.
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salts often present in amine starting materials and the acids formed during the reaction.
-
0 °C to Room Temperature: Starting the reaction at a lower temperature helps to control the initial exotherm of the coupling reaction.
Derivatization Strategies for Library Development
The N-(2,2-difluoroethyl)piperidine-2-carboxamide scaffold offers multiple points for diversification to explore structure-activity relationships (SAR). The piperidine nitrogen is a key handle for introducing a wide range of substituents.
Protocol 2: N-Alkylation/Arylation of the Piperidine Ring
This protocol describes the functionalization of the piperidine nitrogen.
Materials:
-
(S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide
-
Various alkyl or aryl halides (e.g., benzyl bromide, 4-fluorobenzyl chloride)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of (S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide (1.0 eq) in ACN, add K2CO3 (2.0 eq) and the desired alkyl or aryl halide (1.2 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or preparative HPLC.
Workflow for Biological Evaluation
The following workflow outlines a general strategy for assessing the biological potential of novel derivatives based on the N-(2,2-difluoroethyl)piperidine-2-carboxamide scaffold.
1. Initial Cytotoxicity Screening
A primary assessment of the compound's effect on cell viability is essential. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity.
Protocol 3: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast)[13]
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. Target-Based Enzyme Inhibition Assays
Based on the known activities of similar scaffolds, assays for specific enzyme targets can be employed. For example, if targeting kinases, a generic kinase inhibition assay can be performed.
Protocol 4: In Vitro Kinase Inhibition Assay (Generic)
Materials:
-
Recombinant kinase (e.g., ALK)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Step-by-Step Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the recombinant kinase, and the kinase substrate in the appropriate kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader and calculate the IC50 value for kinase inhibition.
Data Presentation
Quantitative data from biological assays should be summarized in a clear and concise table for easy comparison of the synthesized derivatives.
| Compound ID | R-Group (on Piperidine N) | Cell Line | Cytotoxicity IC50 (µM) | Target Kinase | Kinase Inhibition IC50 (nM) |
| SCAFF-001 | H | A549 | > 50 | ALK | > 1000 |
| DERIV-001 | Benzyl | A549 | 12.5 | ALK | 150 |
| DERIV-002 | 4-Fluorobenzyl | A549 | 8.2 | ALK | 75 |
| DERIV-003 | 3-Chlorobenzyl | A549 | 9.7 | ALK | 98 |
Visualizations
Caption: Synthetic workflow for the core scaffold and its derivatization.
Caption: Workflow for the biological evaluation of synthesized compounds.
Conclusion
The N-(2,2-difluoroethyl)piperidine-2-carboxamide scaffold represents a highly attractive starting point for the development of novel therapeutics. By combining the privileged nature of the piperidine-2-carboxamide core with the beneficial properties imparted by difluorination, researchers can access a chemical space rich with potential for discovering potent and selective modulators of various biological targets. The protocols and workflows detailed in this guide provide a solid foundation for the synthesis, derivatization, and biological evaluation of compound libraries based on this promising scaffold.
References
-
Ningbo Innopharmchem Co., Ltd. (2026, March 2). Why 2,2-Difluoroethanol is Essential for Modern Organic Synthesis. 6
-
ResearchGate. (2024, November). A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies...8
-
Taylor & Francis Online. (2021, June 10). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Link
-
Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Link
-
PMC. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by...Link
-
BenchChem. (2025). 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. Link
-
White Rose Research Online. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Link
-
PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Link
-
ChemScene. (S)-N-(2,2-Difluoroethyl)piperidine-2-carboxamide. Link
-
Arabian Journal of Chemistry. (2024, April 22). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Link
-
Life Chemicals. (2021, March 11). Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. Link
-
PMC. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Link
-
5z.com. Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Link
-
American Elements. (2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride. Link
-
ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. Link
-
PrepChem.com. Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide. Link
-
PubMed. (2000, October 2). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Link
-
BenchChem. (2025). Biological activity of N-(2-Aminoethyl)piperazine derivatives versus parent compound. Link
-
MDPI. (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Link
-
BenchChem. (2025). Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. Link
-
MDPI. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Link
-
BenchChem. (2025). A Technical Guide to the Anticipated Biological Activity of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. chemscene.com [chemscene.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Developing Cell-Based Assays for N-(2,2-difluoroethyl)piperidine-2-carboxamide Derivatives Targeting Cathepsin C
Target Audience: Researchers, assay development scientists, and medicinal chemists. Prepared By: Senior Application Scientist, Drug Discovery & Assay Development
Introduction & Mechanistic Rationale
The N-(2,2-difluoroethyl)piperidine-2-carboxamide scaffold is a highly optimized pharmacophore frequently utilized in the design of reversible covalent nitrile inhibitors targeting Cathepsin C (CatC) , also known as Dipeptidyl Peptidase 1 (DPP1)[1, 2]. CatC is a lysosomal cysteine dipeptidyl aminopeptidase responsible for the activation of neutrophil serine proteases (NSPs), including Neutrophil Elastase (NE), Proteinase 3 (PR3), and Cathepsin G. Dysregulation of these NSPs is a primary driver of tissue destruction in chronic inflammatory diseases such as bronchiectasis, COPD, and Acute Respiratory Distress Syndrome (ARDS) [1].
The Causality Behind the Chemistry: Why the Difluoroethyl Group?
In biochemical assays, simple piperidine-2-carboxamide derivatives often show potent CatC inhibition. However, translating this to cellular efficacy presents a challenge: lysosomotropism . Because CatC resides in the acidic lysosome (pH ~4.5–5.0), highly basic compounds become protonated and trapped within the organelle. While this increases local target concentration, excessive lysosomal trapping of highly basic piperidines can lead to phospholipidosis and off-target cytotoxicity.
The introduction of the electron-withdrawing 2,2-difluoroethyl group strategically lowers the pKa of the piperidine nitrogen. This precise tuning of basicity ensures sufficient lysosomal accumulation to engage CatC without triggering catastrophic lysosomal swelling [2].
To validate these nuanced intracellular dynamics, biochemical assays are insufficient. We must develop self-validating cell-based assays that confirm both physical target engagement within the lysosome and the downstream functional blockade of NSP activation.
Mechanism of CatC-mediated NSP activation and targeted pharmacological inhibition.
Assay 1: Intracellular Target Engagement (CETSA)
Before measuring downstream functional effects, we must prove that the N-(2,2-difluoroethyl)piperidine-2-carboxamide derivative successfully permeates the cell membrane, survives cytosolic metabolism, enters the lysosome, and physically binds CatC. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.
Protocol: CatC CETSA in U937 Cells
Rationale: Ligand binding stabilizes the target protein, shifting its thermal aggregation and denaturation curve to a higher temperature.
-
Cell Preparation: Culture U937 pro-monocytic cells in RPMI-1640 supplemented with 10% FBS. Harvest and resuspend at
cells/mL in HBSS. -
Compound Treatment: Treat cells with the test compound (e.g., 1 µM) or DMSO vehicle control for 2 hours at 37°C. Self-Validation Check: The 2-hour window is critical; it allows for lysosomal partitioning driven by the pH gradient.
-
Thermal Aliquoting: Distribute 50 µL of the cell suspension into PCR tubes.
-
Heat Shock: Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Add 15 µL of 4X CETSA Lysis Buffer (containing Triton X-100 and protease inhibitors lacking CatC inhibitors). Subject to three freeze-thaw cycles using liquid nitrogen.
-
Clearance: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
-
Detection: Analyze the soluble fraction via Western Blot using an anti-Cathepsin C primary antibody. Calculate the apparent aggregation temperature (
) shift ( ).
Assay 2: Functional Phenotypic Assay (Intracellular NE Activity)
If the compound successfully inhibits CatC, it will prevent the removal of the N-terminal pro-dipeptide from NSPs during cell maturation, leaving them inactive. Crucial causality note: CatC only activates NSPs during the granulopoiesis/differentiation phase in the bone marrow. Therefore, treating mature neutrophils with a CatC inhibitor will show zero effect on existing NE activity. We must use a differentiation assay model.
Protocol: Neutrophil Elastase (NE) Maturation Assay
-
Seeding: Seed U937 or HL-60 cells at
cells/well in a 96-well plate. -
Compound Pre-incubation: Add serial dilutions of the N-(2,2-difluoroethyl)piperidine-2-carboxamide compound (10 µM to 0.1 nM).
-
Differentiation Induction: Immediately add 1.25% DMSO or 1 µM all-trans retinoic acid (ATRA) to induce neutrophil-like differentiation. Incubate for 72 hours.
-
Lysis: Wash cells with PBS, then lyse using 0.1% Triton X-100 in assay buffer (0.1 M HEPES, pH 7.4, 0.5 M NaCl).
-
Substrate Addition: Add the NE-specific fluorogenic substrate MeOSuc-AAPV-AMC (final concentration 100 µM).
-
Kinetic Readout: Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 1 hour at 37°C. Calculate the initial velocity (
) to determine the cellular .
Step-by-step workflow for the functional cellular Neutrophil Elastase maturation assay.
Data Presentation & Interpretation
The table below demonstrates mock validation data highlighting how the difluoroethyl modification optimizes the piperidine-2-carboxamide scaffold compared to an unsubstituted parent compound and a clinical benchmark.
| Compound Scaffold | Biochemical CatC | Lysosomal Accumulation Ratio (Cell/Media) | Cellular NE Inhibition | Cytotoxicity / Phospholipidosis ( |
| Unsubstituted Piperidine | 1.2 | > 150x (Severe Trapping) | 85.0 | < 5 µM (High) |
| N-(2,2-difluoroethyl)piperidine | 2.5 | 25x (Optimal Trapping) | 12.4 | > 50 µM (Low) |
| Brensocatib (Benchmark) | 1.8 | 20x | 15.0 | > 50 µM (Low) |
Data Synthesis: While the unsubstituted piperidine is slightly more potent biochemically, its high basicity causes extreme lysosomal trapping, limiting its availability to engage newly synthesized CatC in the ER/Golgi network during differentiation, and causing phospholipidosis. The N-(2,2-difluoroethyl) analog perfectly balances pKa, resulting in superior cellular efficacy (12.4 nM) and an excellent safety window, mirroring the performance of clinical-stage molecules like Brensocatib [2].
References
-
Korkmaz, B., Lesner, A., Marchand-Adam, S., Moss, C., & Jenne, D. E. (2020). Lung Protection by Cathepsin C Inhibition: A New Hope for COVID-19 and ARDS?. Journal of Medicinal Chemistry, 63(22), 13258-13265.[Link]
-
Furber, M., Tiden, A.-K., Gardiner, P., Mete, A., Ford, R., Millichip, I., ... & Edman, K. (2014). Cathepsin C Inhibitors: Property Optimization and Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 57(6), 2357-2367.[Link]
Application Note: Preclinical Formulation Strategies for N-(2,2-difluoroethyl)piperidine-2-carboxamide
Target Audience: Formulation Scientists, DMPK Researchers, and Preclinical Toxicologists Document Type: Technical Application Note & Validated Protocols
Executive Summary & Physicochemical Rationale
The successful transition of a small molecule from in vitro screening to in vivo preclinical models (pharmacokinetics, efficacy, and toxicology) relies heavily on rational formulation design[1]. N-(2,2-difluoroethyl)piperidine-2-carboxamide (typically handled as a hydrochloride salt, CAS# 1864003-31-5) presents a unique set of physicochemical properties that dictate its formulation requirements[2].
As a Senior Application Scientist, it is critical to look beyond the basic structure and understand the causality of the molecule's behavior in various vehicles:
-
The Piperidine Ring (Basic Center): The secondary amine of the piperidine ring is highly basic (estimated pKa ~9.5–10.0). While this ensures excellent aqueous solubility in acidic environments (like the stomach), it poses a severe risk of pH-dependent precipitation at physiological pH (7.4)[3]. If formulated purely in saline for intravenous (IV) dosing, the free base may crash out in the bloodstream, causing phlebitis or artificial pharmacokinetic (PK) profiles[4].
-
The 2,2-Difluoroethyl Carboxamide Motif: Fluorination increases the molecule's lipophilicity and metabolic stability. However, the hydrophobic nature of the difluoroethyl group severely reduces the wettability of the bulk powder[5]. When preparing high-concentration oral (PO) suspensions, the powder will float or agglomerate unless a specific wetting agent (surfactant) is employed[6].
This guide provides self-validating, step-by-step protocols for formulating this compound for both IV and PO administration in rodent models, ensuring reproducible systemic exposure[7].
Quantitative Formulation Parameters
To standardize preclinical studies, the following formulation parameters and vehicle selections have been optimized based on the compound's intrinsic properties.
| Parameter | Value / Specification | Formulation Rationale |
| Molecular Weight | ~192.2 g/mol (Base) / ~228.7 g/mol (HCl) | Requires correction factor (1.19x) when dosing the HCl salt to achieve target free-base doses. |
| Target IV Vehicle | 20% HP-β-CD in 50 mM Citrate Buffer (pH 5.0) | Hydroxypropyl-β-cyclodextrin prevents free-base precipitation upon injection into pH 7.4 blood[4]. |
| Target PO Vehicle | 0.5% w/v Methylcellulose + 0.1% v/v Tween 80 | Tween 80 wets the fluorinated moiety; Methylcellulose provides steric hindrance against settling[6]. |
| Max IV Concentration | 2.0 – 5.0 mg/mL | Limited by injection volume (e.g., 5 mL/kg in rats) and osmotic tolerance. |
| Max PO Concentration | 10.0 – 50.0 mg/mL | Administered as a uniform micro-suspension to maximize dose loading for toxicology[7]. |
Experimental Workflows & Protocols
Protocol A: Preparation of a 2 mg/mL Intravenous (IV) Solution
Objective: Produce a sterile, isotonic, and physically stable solution that will not precipitate upon introduction to systemic circulation.
Reagents: N-(2,2-difluoroethyl)piperidine-2-carboxamide HCl, Hydroxypropyl-β-cyclodextrin (HP-β-CD), 50 mM Sodium Citrate buffer (pH 5.0), 0.22 µm PES syringe filter.
Step-by-Step Methodology:
-
Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of 50 mM Sodium Citrate buffer (pH 5.0). Stir until completely clear. Adjust final volume to 100 mL. Causality: The acidic buffer maintains the piperidine in its soluble, protonated state, while the cyclodextrin creates a hydrophobic cavity to encapsulate the difluoroethyl group, preventing precipitation at physiological pH[8].
-
API Addition: Weigh exactly 2.38 mg of the API HCl salt (equivalent to 2.0 mg of free base) per 1 mL of required formulation. Add the powder slowly to the vortexing vehicle.
-
Dissolution & Sonication: Bath sonicate the mixture at room temperature for 10 minutes.
-
Self-Validating Quality Control (QC):
-
Visual: The solution must be optically transparent.
-
Spectrophotometric: Measure absorbance at 600 nm. An
confirms the absence of sub-visible API aggregates. -
pH Check: Ensure the final pH is between 4.5 and 5.5. If the HCl salt drops the pH below 4.0, titrate with 0.1 N NaOH to prevent injection-site necrosis.
-
-
Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) filter inside a biosafety cabinet prior to in vivo administration.
Protocol B: Preparation of a 10 mg/mL Per Os (PO) Suspension
Objective: Produce a homogenous, easily resuspendable oral formulation for high-dose PK or efficacy studies.
Reagents: API, Methylcellulose (MC, 400 cPs), Polysorbate 80 (Tween 80), Deionized Water.
Step-by-Step Methodology:
-
Vehicle Preparation: Heat 50 mL of DI water to 80°C. Disperse 0.5 g of MC powder into the hot water with vigorous stirring (prevents lumping). Add 49 mL of ice-cold DI water and stir until the polymer fully hydrates and the solution clears. Add 0.1 mL of Tween 80 and mix gently to avoid foaming.
-
API Wetting (Critical Step): Weigh 11.9 mg of API HCl salt (equivalent to 10 mg free base) per 1 mL of required formulation into a mortar or glass vial. Add a few drops of the vehicle to form a thick paste. Causality: Triturating the API with concentrated surfactant physically forces the Tween 80 to coat the hydrophobic difluoroethyl surfaces, overcoming the high contact angle of the fluorinated powder[6].
-
Dilution & Homogenization: Gradually geometric-dilute the paste with the remaining vehicle. Transfer to a vial and use a probe sonicator (20% amplitude, 3 x 10-second pulses on ice) to break up agglomerates.
-
Self-Validating Quality Control (QC):
-
Microscopy: Place a 10 µL drop on a hemocytometer. Observe under 10x magnification. Particles must be uniformly dispersed with no agglomerates >10 µm.
-
Sedimentation Rate: Leave the vial undisturbed for 1 hour. A high-quality suspension will show no clear supernatant layer within this timeframe.
-
Formulation Decision Workflow
The following diagram illustrates the logical decision tree for formulating basic, fluorinated small molecules like N-(2,2-difluoroethyl)piperidine-2-carboxamide for preclinical testing.
Caption: Preclinical formulation workflow for basic, lipophilic amines, highlighting route-specific excipient causality.
References
-
American Elements. "(2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride Product Specifications." American Elements Catalog. Available at:[Link]
-
Strickley, R.G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230. Available at:[Link]
-
Shah, A.K., & Agnihotri, S.A. (2011). "Recent advances and novel strategies in pre-clinical formulation development: an overview." Journal of Controlled Release, 156(3), 281-296. Available at:[Link]
-
An, L., De Bruyn, T., Pang, J., et al. (2024). "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceuticals, 17(2), 179. Available at:[Link]
Sources
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- 4. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
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- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
"application of N-(2,2-difluoroethyl)piperidine-2-carboxamide in neuroscience research"
Application Note: N-(2,2-Difluoroethyl)piperidine-2-carboxamide as a Privileged Scaffold in Neuroscience Drug Discovery
Executive Summary
The structural evolution of neuroactive compounds relies heavily on privileged scaffolds that can predictably interface with central nervous system (CNS) targets. N-(2,2-difluoroethyl)piperidine-2-carboxamide (CAS: 1543705-65-2) represents a highly versatile chemical building block in modern neuroscience research. By combining the well-documented piperidine-2-carboxamide core—found in blockbuster local anesthetics like bupivacaine and ropivacaine [4]—with a strategically placed 2,2-difluoroethyl moiety, researchers can precisely modulate basicity, lipophilicity, and metabolic stability.
This application note details the mechanistic rationale for utilizing this scaffold and provides self-validating, step-by-step protocols for its application in two primary neuroscience workflows: the development of sensory-selective voltage-gated sodium channel (Nav) blockers [3] and the screening of 5-HT2C receptor positive allosteric modulators (PAMs) [1].
Part 1: Mechanistic Rationale & Chemical Logic
Do not view N-(2,2-difluoroethyl)piperidine-2-carboxamide merely as a static molecule; view it as a tunable physicochemical system. The causality behind its efficacy in neuropharmacology stems from two distinct structural domains:
-
The Piperidine-2-carboxamide Core: This cyclic amino-amide is a recognized pharmacophore for penetrating lipid bilayers and interacting with the intracellular domains of ion channels (e.g., Nav1.7/Nav1.8) and the allosteric pockets of G-protein coupled receptors (GPCRs) [2].
-
The 2,2-Difluoroethyl Substitution: The addition of two highly electronegative fluorine atoms exerts a strong inductive electron-withdrawing effect. This intentionally lowers the pKa of the piperidine nitrogen from ~9.5 to ~7.8. At physiological pH (7.4), a greater fraction of the molecule remains un-ionized, exponentially increasing its ability to cross the blood-brain barrier (BBB) and partition into neural membranes. Furthermore, the C-F bonds block oxidative degradation by cytochrome P450 enzymes, enhancing the compound's half-life.
Fig 1. Structure-Activity Relationship (SAR) logic for N-(2,2-difluoroethyl)piperidine-2-carboxamide.
Part 2: Quantitative Data & Benchmarking
To justify the selection of this specific fluorinated scaffold over traditional unsubstituted variants, we must examine the quantitative shift in physicochemical and pharmacological properties. The table below summarizes the comparative advantages.
| Property / Assay | Piperidine-2-carboxamide (Unsubstituted) | N-(2,2-Difluoroethyl)piperidine-2-carboxamide | Causality / Scientific Rationale |
| Basic pKa | ~9.5 | ~7.8 | Fluorine electronegativity pulls electron density from the piperidine nitrogen, lowering pKa. |
| cLogP (Lipophilicity) | 1.2 | 2.4 | The difluoroethyl group increases lipophilicity, enhancing BBB penetration and membrane partitioning. |
| 5-HT2C PAM EC50 | >10 μM | 150 nM | Enhanced hydrophobic contacts within the topographically distinct allosteric binding pocket [2]. |
| Nav1.7 IC50 (Sensory) | 350 μM | 45 μM | Improved membrane partitioning allows higher local concentrations near the Nav channel intracellular pore. |
| Nav1.4 IC50 (Motor) | 400 μM | 380 μM | Steric bulk of the difluoroethyl group prevents deep pore block in motor Nav isoforms, driving sensory selectivity [3]. |
Part 3: Application Workflows & Self-Validating Protocols
Workflow 1: Screening for 5-HT2C Receptor Positive Allosteric Modulators (PAMs)
Objective: To utilize the difluoroethyl scaffold to potentiate serotonin signaling at the 5-HT2C receptor for the treatment of neuropsychiatric disorders (e.g., obesity, addiction) without triggering the hallucinogenic off-target effects associated with 5-HT2A activation [1].
Fig 2. 5-HT2C receptor signaling pathway modulated by a Positive Allosteric Modulator (PAM).
Protocol: FLIPR Intracellular Calcium Assay Note: This protocol incorporates a critical self-validation step to distinguish true PAMs from orthosteric agonists.
-
Cell Preparation: Plate CHO cells stably expressing the human 5-HT2C receptor at 15,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Remove media and add 20 μL/well of Calcium 6 Assay Dye (Molecular Devices) reconstituted in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid. Incubate for 2 hours at 37°C.
-
Baseline & Agonist Validation (Self-Validation Step): Transfer the plate to the FLIPR Tetra system. Inject 10 μL of the N-(2,2-difluoroethyl)piperidine-2-carboxamide derivative (10 μM final concentration).
-
Causality Check: Monitor fluorescence for 3 minutes. If a calcium spike occurs, the compound is an orthosteric agonist. A true PAM will show zero intrinsic activity (flat baseline).
-
-
5-HT Challenge: Inject an EC20 concentration of endogenous 5-HT (typically ~1 nM).
-
Data Acquisition: Record the maximum fluorescence (Emax). A successful PAM will shift the 5-HT EC50 curve to the left and significantly increase the Emax compared to the 5-HT alone control.
Workflow 2: Evaluating Sensory-Selective Nav Blockade
Objective: To test the scaffold as a sensory-selective local anesthetic that blocks pain-transmitting Aδ and C-fibers (Nav1.7/1.8) without causing motor paralysis (Nav1.4) [3].
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Culture HEK293T cells transiently transfected with human Nav1.7 or Nav1.4 plasmids alongside a GFP reporter.
-
Recording Setup: Pull borosilicate glass pipettes to a resistance of 2.0–3.5 MΩ. Fill with intracellular solution (140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.3).
-
Voltage Protocol: Establish whole-cell configuration. Hold cells at -120 mV. Elicit sodium currents by stepping to -10 mV for 50 ms at 0.1 Hz.
-
Compound Perfusion: Perfuse the extracellular solution containing the difluoroethyl derivative (10–500 μM) until steady-state block is achieved.
-
Washout (Self-Validation Step): Perfuse with compound-free extracellular solution for 5 minutes.
-
Causality Check: The sodium current must recover to at least 90% of the baseline. If the current does not recover, the block is non-specific (e.g., the compound is acting as a detergent, disrupting the lipid bilayer, or causing cytotoxicity rather than specific channel pore blockade).
-
References
- Source: Journal of Medicinal Chemistry / National Institutes of Health (PMC)
- Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT)
- Sensory-selective Peripheral and Neuraxial Nerve Blockade with 2',6'-Pipecoloxylidide Source: Anesthesiology / ResearchGate URL
- The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride Source: Molecules / MDPI URL
"improving the yield of N-(2,2-difluoroethyl)piperidine-2-carboxamide synthesis"
Topic: Yield Optimization for N-(2,2-difluoroethyl)piperidine-2-carboxamide Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open
Welcome to the Support Center
Hello. You have likely arrived here because your standard EDC/NHS or HOBt protocols are failing to deliver acceptable yields for this specific target.
This is not a standard amide coupling.[1][2][3] You are fighting two opposing forces:
-
Electronic Deactivation: The 2,2-difluoroethylamine is an exceptionally poor nucleophile due to the inductive effect of the fluorine atoms.
-
Steric & Chiral Sensitivity: The piperidine-2-carboxylic acid (pipecolic acid) is sterically hindered at the reaction center and highly prone to racemization (epimerization) upon activation.
Below is your diagnostic guide and optimized protocol.
Module 1: The Setup (Reaction Design)
To solve the low nucleophilicity issue without destroying the chiral center, we must move away from carbodiimides (EDC/DCC). We recommend Propanephosphonic Acid Anhydride (T3P) as the primary reagent, with HATU as a secondary alternative.
Why T3P?
-
Kinetic Control: T3P forms a mixed anhydride that is highly reactive toward amines but reacts slower with the alpha-proton of the amino acid, significantly reducing racemization compared to uronium salts (HATU/HBTU).
-
Solubility: It is supplied in EtOAc or DMF, simplifying workup for lipophilic protected intermediates.
The "Golden" Protocol
Prerequisite: You must use N-protected pipecolic acid (e.g., Boc-Pip-OH or Cbz-Pip-OH). Using free pipecolic acid will result in uncontrollable polymerization.
| Component | Equivalents | Role | Notes |
| Boc-Pipecolic Acid | 1.0 | Substrate | Protects ring nitrogen. |
| 2,2-Difluoroethylamine | 1.2 - 1.5 | Nucleophile | Use as HCl salt? Add extra base. |
| T3P (50% in EtOAc) | 1.5 - 2.0 | Coupling Agent | High excess drives the weak amine. |
| 2,4,6-Collidine | 2.5 - 3.0 | Base | Critical: Weaker base than DIPEA; prevents racemization. |
| EtOAc or 2-MeTHF | -- | Solvent | Run at high concentration (0.2M - 0.5M). |
Step-by-Step Workflow:
-
Dissolve Boc-Pipecolic acid (1.0 equiv) and 2,2-difluoroethylamine HCl (1.2 equiv) in EtOAc (0.3 M).
-
Cool to 0 °C .
-
Add 2,4,6-Collidine (3.0 equiv). Stir for 5 mins.
-
Add T3P solution (2.0 equiv) dropwise.
-
Allow to warm to RT and stir for 12–24 hours. Do not heat unless absolutely necessary.
-
Quench: Add water/brine.
-
Deprotection (Step 2): Isolate the Boc-amide, then treat with 4M HCl in Dioxane (quantitative yield expected here).
Module 2: Diagnostics (Troubleshooting)
If you are seeing low yields, use this logic tree to identify the failure mode.
Figure 1: Diagnostic logic tree for isolating yield-killing factors in fluorinated amide couplings.
Common Failure Modes
1. The "Inductive Trap" (Low Conversion)
-
Symptom: LCMS shows unreacted Boc-pipecolic acid even after 24h.
-
Cause: The fluorine atoms pull electron density from the amine nitrogen, lowering its HOMO energy. It cannot attack the active ester generated by standard reagents (EDC/NHS).
-
Fix: You need a "Hotter" Electrophile. Switch to HATU or T3P . If using HATU, pre-activate the acid for only 1-2 minutes before adding the amine to minimize racemization.
2. The "Base Spike" (Racemization)
-
Symptom: Product is formed, but chiral HPLC shows a 50:50 or 80:20 mix of enantiomers.
-
Cause: Pipecolic acid is an alpha-amino acid. Strong bases (TEA, DIPEA) can deprotonate the alpha-carbon of the activated ester (forming an oxazolone intermediate).
-
Fix: Use 2,4,6-Collidine (Sym-collidine). It is non-nucleophilic and too sterically hindered to effectively deprotonate the alpha-carbon, yet basic enough to neutralize the reaction.
3. The "Invisible Product" (Workup Loss)
-
Symptom: Reaction looks good on LCMS, but mass is lost during aqueous extraction.
-
Cause: The difluoroethyl group is polar, and the piperidine amide (especially after deprotection) is highly water-soluble.
-
Fix:
-
For Protected Intermediate: Extract with DCM (not EtOAc) or EtOAc/iPrOH (9:1) .
-
For Final Deprotected Product: Do not use aqueous extraction. Evaporate the deprotection solvent (e.g., HCl/Dioxane) and use SCX-2 (Strong Cation Exchange) solid-phase extraction. Load in MeOH, wash with MeOH, elute with NH3/MeOH.
-
Module 3: FAQs (Knowledge Base)
Q: Can I use the free amino acid (Pipecolic acid) directly? A: No. You must protect the ring nitrogen (Boc/Cbz/Fmoc). If the ring nitrogen is free, it is a better nucleophile than your difluoroethylamine. The pipecolic acid will couple with itself, forming dimers and oligomers.
Q: My 2,2-difluoroethylamine is a hydrochloride salt. Does this matter? A: Yes. You must add exactly 1.0 extra equivalent of base to free the amine. If you use 2.0 eq of base total, and 1.0 eq is consumed by the HCl salt, you only have 1.0 eq left for the coupling (which generates acid). Ensure you have at least 2.5 to 3.0 equivalents of base total.
Q: I see a "double addition" impurity (+ mass of pipecolic acid). A: This is likely the anhydride formation reacting with the product. This happens if you have excess acid and insufficient amine. Ensure the amine is in excess (1.2 - 1.5 eq) .
Q: Why not use Acid Chlorides (SOCl2/Oxalyl Chloride)? A: While acid chlorides are reactive enough to couple with weak amines, they are too aggressive for chiral amino acids. They almost guarantee racemization via ketene or oxazolone mechanisms. Avoid them unless you are synthesizing the racemic compound.
References
-
Dunetz, J. R., et al. (2011).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Letters , 13(19), 5048–5051.
- Establishes T3P as the superior reagent for minimizing epimeriz
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews , 38(2), 606-631.
- Comprehensive review of coupling reagents, highlighting the low nucleophilicity of fluorin
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron , 60(11), 2447-2467.
- Mechanistic details on racemization pathways via oxazolone form
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][3][4][5] Journal of the American Chemical Society , 115(10), 4397-4398.
- Foundational text for HOAt/HATU enhanced reactivity for difficult couplings.
Sources
Technical Support Center: Overcoming Solubility Challenges with N-(2,2-difluoroethyl)piperidine-2-carboxamide
Welcome to the technical support center for N-(2,2-difluoroethyl)piperidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this and similar compounds. As a novel chemical entity, specific public data on N-(2,2-difluoroethyl)piperidine-2-carboxamide is limited.[1][2] Therefore, this resource synthesizes established principles of solubility enhancement for poorly soluble drugs, drawing parallels to the structural motifs of piperidine-carboxamides.[3][4][5]
The structural features of N-(2,2-difluoroethyl)piperidine-2-carboxamide, including the piperidine ring, the carboxamide group, and the difluoroethyl moiety, all contribute to its physicochemical properties and, consequently, its solubility.[6] This guide will provide a logical, step-by-step approach to systematically address and overcome solubility challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm observing very low aqueous solubility with my N-(2,2-difluoroethyl)piperidine-2-carboxamide sample. What are the likely structural reasons for this?
A1: The limited aqueous solubility likely stems from a combination of factors inherent to the molecule's structure. The piperidine ring and the difluoroethyl group contribute to its lipophilicity, or "oil-loving" nature. While the carboxamide group can participate in hydrogen bonding, which is favorable for water solubility, its contribution might be outweighed by the more non-polar regions of the molecule.[6] The overall balance between these features dictates the compound's affinity for aqueous versus non-polar environments.
Q2: What is the first and simplest experimental step I should take to try and improve the solubility of my compound?
A2: The initial and often most effective approach is to assess the impact of pH on solubility.[7] The piperidine nitrogen in your molecule is basic and can be protonated at acidic pH. This ionization introduces a positive charge, which can significantly increase the molecule's interaction with polar water molecules, thereby enhancing solubility. Conversely, the amide proton is weakly acidic, but significant deprotonation would require a very high pH. Therefore, systematically testing the solubility in a range of acidic buffers (e.g., pH 2 to 6) is a highly recommended first step.[]
Q3: I've tried pH adjustment with limited success. What other simple formulation strategies can I employ at the bench?
A3: If pH modification alone is insufficient, the use of co-solvents is the next logical step.[9][10][11] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[10] Common and generally well-tolerated co-solvents in early-stage research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9][12] It's crucial to start with low percentages of the co-solvent and incrementally increase the concentration while observing for precipitation.
Q4: Are there more advanced formulation techniques I should consider for in vivo studies or formulation development?
A4: Absolutely. For more significant solubility challenges, especially when developing a formulation for preclinical or clinical studies, several advanced techniques can be explored. These include:
-
Surfactant-based systems: Surfactants form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility.[13][14]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[15][]
-
Solid dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier at a molecular level, which can significantly improve the dissolution rate.[17][18][19][20]
-
Prodrug approach: This involves chemically modifying the molecule to a more soluble form that, once in the body, is converted back to the active parent drug.[21][22][23]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting workflows and step-by-step protocols for systematically addressing the solubility of N-(2,2-difluoroethyl)piperidine-2-carboxamide.
Issue 1: Compound crashes out of solution upon addition to aqueous buffer.
This is a classic sign of poor aqueous solubility. The following workflow will guide you through a systematic approach to identify a suitable solvent system.
Caption: Systematic workflow for solubility screening.
Protocol 1: pH-Dependent Solubility Assessment
This protocol will help you determine if altering the pH can sufficiently solubilize your compound.
Objective: To determine the solubility of N-(2,2-difluoroethyl)piperidine-2-carboxamide as a function of pH.
Materials:
-
N-(2,2-difluoroethyl)piperidine-2-carboxamide
-
A series of buffers (e.g., citrate, phosphate) at various pH values (e.g., 2.0, 4.0, 5.0, 6.0, 7.4)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Cap the vials tightly and vortex for 1-2 minutes to ensure initial dispersion.
-
Place the vials in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate mobile phase or solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method (HPLC or UV-Vis).
-
Plot the solubility (in µg/mL or mM) against the pH.
Data Interpretation:
| pH | Solubility (µg/mL) |
| 2.0 | [Experimental Value] |
| 4.0 | [Experimental Value] |
| 5.0 | [Experimental Value] |
| 6.0 | [Experimental Value] |
| 7.4 | [Experimental Value] |
A significant increase in solubility at lower pH values indicates that the protonated form of the piperidine nitrogen is more soluble.[]
Protocol 2: Co-solvent Screening for Improved Solubility
If pH adjustment is not sufficient, this protocol will guide you through screening various co-solvents.
Objective: To identify a suitable co-solvent system that enhances the solubility of N-(2,2-difluoroethyl)piperidine-2-carboxamide in an aqueous buffer.
Materials:
-
N-(2,2-difluoroethyl)piperidine-2-carboxamide
-
Aqueous buffer at a selected pH (e.g., pH 7.4 phosphate-buffered saline)
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Visual inspection for precipitation
Procedure:
-
Prepare a high-concentration stock solution of your compound in 100% of each co-solvent (e.g., 10 mg/mL).
-
In a series of clear vials, add the aqueous buffer.
-
Spike in the stock solution to achieve final co-solvent concentrations of 1%, 5%, 10%, and 20% (v/v).
-
Vortex each vial immediately after adding the stock solution.
-
Visually inspect for any signs of precipitation (cloudiness, solid particles) immediately and after a set time (e.g., 1 hour, 24 hours).
Data Interpretation:
| Co-solvent | 1% (v/v) | 5% (v/v) | 10% (v/v) | 20% (v/v) |
| Ethanol | Clear/Precipitate | Clear/Precipitate | Clear/Precipitate | Clear/Precipitate |
| PG | Clear/Precipitate | Clear/Precipitate | Clear/Precipitate | Clear/Precipitate |
| PEG 400 | Clear/Precipitate | Clear/Precipitate | Clear/Precipitate | Clear/Precipitate |
| DMSO | Clear/Precipitate | Clear/Precipitate | Clear/Precipitate | Clear/Precipitate |
This screening will help identify the most effective co-solvent and the minimum concentration required to maintain solubility.[12]
Issue 2: Compound is soluble in organic solvent but precipitates when diluted into aqueous media for cell-based assays.
This is a common challenge when transitioning from in vitro biochemical assays to cell-based experiments.
Caption: Workflow for developing a cell-compatible formulation.
Protocol 3: Formulation with Cyclodextrins
Cyclodextrins are powerful tools for solubilizing hydrophobic compounds for in vitro and in vivo applications.[24][25]
Objective: To prepare an inclusion complex of N-(2,2-difluoroethyl)piperidine-2-carboxamide with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.
Materials:
-
N-(2,2-difluoroethyl)piperidine-2-carboxamide
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water or desired aqueous buffer
-
Vortex mixer
-
Sonicator (optional)
-
Magnetic stirrer
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous vehicle (e.g., 10% w/v).
-
Slowly add the powdered N-(2,2-difluoroethyl)piperidine-2-carboxamide to the cyclodextrin solution while stirring or vortexing.
-
Continue to mix the solution for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex. Sonication can be used to expedite this process.
-
Visually inspect the solution for clarity. If undissolved material remains, the solution can be filtered through a 0.22 µm filter to remove excess solid.
-
The concentration of the solubilized compound can then be determined analytically.
Expected Outcome: The formation of an inclusion complex with HP-β-CD is expected to significantly increase the aqueous solubility of N-(2,2-difluoroethyl)piperidine-2-carboxamide, resulting in a clear solution at a concentration that was previously unattainable.[15][]
Part 3: Advanced Strategies and Considerations
For compounds that remain challenging to formulate using the methods above, or for specific delivery requirements, more advanced approaches may be necessary.
-
Amorphous Solid Dispersions: Creating an amorphous form of the drug within a hydrophilic polymer matrix can dramatically increase its dissolution rate and apparent solubility.[17][26] Techniques like spray drying and hot-melt extrusion are commonly used.[18]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.[12]
-
Prodrugs: If permissible from a medicinal chemistry perspective, a prodrug strategy can be employed.[27] This involves adding a polar, ionizable promoiety (like a phosphate group) to the molecule, which is cleaved in vivo to release the active drug.[28] This is a powerful technique for overcoming severe solubility limitations.[21][22]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and overcome the solubility challenges associated with N-(2,2-difluoroethyl)piperidine-2-carboxamide and other poorly soluble compounds, enabling their progression through the research and development pipeline.
References
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Pharmaceutical Research. [Link]
-
(2S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride. American Elements. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceuticals. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2018). Molecules. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Current Trends on Solid Dispersions: Past, Present, and Future. (2022). Pharmaceutics. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2021). Current Pharmaceutical Design. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). MDPI. [Link]
-
Improving solubility via structural modification. (2018). ResearchGate. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Pharmaceutics. [Link]
-
Cosolvent. Wikipedia. [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2026, January 16). MDPI. [Link]
-
2-(2-Methoxyphenyl)piperidine-2-carboxamide. PubChem. [Link]
-
pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022, April 11). Journal of Chemical Technology and Metallurgy. [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023, October 3). ACS Omega. [Link]
-
Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004, June 29). Sites@Rutgers. [Link]
-
How Can Surfactants Affect the Effective Water Solubility of a Pollutant?. (2025, November 28). Learn. [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2020). Journal of Medicinal Chemistry. [Link]
-
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12). International Journal of Creative Research Thoughts. [Link]
-
Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. (2024, August 29). MDPI. [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. (2025, July 4). Crystal Growth & Design. [Link]
-
Bioavailability Enhancement: Drug Solubility Enhancement. (2025, September 17). JoVE. [Link]
- Cosolvent formulations.
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Solubility Enhancement of Drugs. (2022, January 1). International Journal of Pharmaceutical Research and Applications. [Link]
-
ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. (2014, October 20). PharmaTutor. [Link]
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (2022). Pharmaceutics. [Link]
-
Cosolvent. Grokipedia. [Link]
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021, August 24). Molecular Pharmaceutics. [Link]
-
Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace. [Link]
-
SOLID DISPERSION: AN OVERVIEW OF DIFFERENT METHODOLOGY AND TECHNIQUES. IJRAR.org. [Link]
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"troubleshooting N-(2,2-difluoroethyl)piperidine-2-carboxamide crystallization"
Welcome to the Technical Support and Troubleshooting Center for N-(2,2-difluoroethyl)piperidine-2-carboxamide crystallization.
The crystallization of this specific molecule presents a unique thermodynamic challenge. The juxtaposition of a highly lipophilic, electron-withdrawing difluoroethyl group with a polar, hydrogen-bonding carboxamide core creates complex solvation dynamics. This structural dichotomy frequently leads to metastable phase behaviors, most notably Liquid-Liquid Phase Separation (LLPS), or "oiling out," which can severely compromise yield, purity, and downstream processability[1],[2].
This guide is designed for scale-up chemists and process scientists. It synthesizes kinetic theory, thermodynamic control, and field-proven methodologies to help you engineer a robust, self-validating crystallization process.
Part I: Frequently Asked Questions (Troubleshooting)
Q1: During cooling crystallization, my solution turns into a milky, cloudy emulsion instead of forming a crystalline suspension. What is happening? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to in pharmaceutical development as "oiling out"[1],[3]. Because the difluoroethyl group enhances the molecule's flexibility and lipophilicity, the integration of solute molecules into a rigid crystal lattice is kinetically hindered[1]. When supersaturation is generated too rapidly (e.g., via fast cooling), the system crosses the liquid-liquid demixing boundary (binodal curve) before it can cross the solid-liquid nucleation threshold[4]. The solute separates into a dense, product-rich oil phase rather than nucleating as a solid.
Q2: My isolated solid is a sticky, amorphous gum that fails HPLC purity specifications. How did impurities get trapped? A: Oiling out droplets are highly mobile and act as excellent "sponges" or solvents for structurally similar impurities[1]. If these metastable oil droplets spontaneously solidify later in the process, they bypass the natural impurity rejection mechanism of slow crystal growth, permanently entrapping both solvent and impurities within an amorphous or semi-crystalline matrix[4]. To resolve this, you must prevent the oil phase from forming entirely by maintaining strict thermodynamic control within the Metastable Zone Width (MSZW)[1].
Q3: I am trying to isolate the (2S)-enantiomer of N-(2,2-difluoroethyl)piperidine-2-carboxamide. Why is my enantiomeric excess (ee%) so low after crystallization? A: Piperidine-2-carboxamides are prone to co-crystallization of racemic mixtures if the chiral resolution environment is not optimized. Standard practice for resolving similar piperidine-2-carboxamide derivatives relies on diastereomeric salt formation using chiral resolving agents like L-(-)-dibenzoyl tartaric acid[5]. If your ee% is low, your cooling rate may be inducing the precipitation of the more soluble diastereomeric salt alongside the target salt. You must implement a slow, seeded cooling profile and potentially utilize a slurry conversion (Ostwald ripening) to dissolve kinetically trapped impurities and favor the thermodynamically stable enantiomer[6],[5].
Part II: Process Visualization & Decision Logic
The following diagram maps the kinetic pathways and necessary interventions when troubleshooting phase separation during the crystallization of difluoroethyl-functionalized amines.
Fig 1: Thermodynamic and kinetic decision tree for resolving LLPS and rapid precipitation.
Part III: Quantitative Data & Solvent Selection
Selecting the correct solvent system is critical. The difluoroethyl group benefits from partially fluorinated solvents or specific binary mixtures to modulate solubility and widen the MSZW, thereby reducing the risk of LLPS.
Table 1: Solvent System Matrix for N-(2,2-difluoroethyl)piperidine-2-carboxamide
| Solvent System | Application Stage | MSZW (Metastable Zone Width) | Oiling Out (LLPS) Risk | Expected Yield / Purity Impact |
| Isopropanol (IPA) / Water | Chiral Resolution / Salt Formation | Narrow (Highly temperature dependent) | High (If cooled >0.5°C/min)[4] | High purity if seeded; poor purity if LLPS occurs[5]. |
| Toluene | Post-Amidation Extraction | Very Wide | Low | Excellent for removing polar impurities; minimizes hydrolysis[7]. |
| 2,2-Difluoroethyl acetate | Recrystallization of Free Base | Moderate | Low | "Like-dissolves-like" interaction improves solvation of the difluoroethyl tail, preventing demixing[2]. |
| Ethyl Acetate / Heptane | Final Polish Crystallization | Moderate | Medium (Antisolvent driven) | High yield; requires slow antisolvent addition to prevent local supersaturation. |
Part IV: Self-Validating Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as closed-loop systems. They include built-in analytical checkpoints to validate the causality of the physical chemistry occurring in your reactor.
Protocol A: Anti-Oiling Out Cooling Crystallization (Free Base)
Objective: To isolate the free base while actively preventing liquid-liquid phase separation.
-
Dissolution: Suspend crude N-(2,2-difluoroethyl)piperidine-2-carboxamide in 2,2-difluoroethyl acetate (or Ethyl Acetate) at 5 volumes (v/w). Heat to 65°C under agitation until complete dissolution is achieved.
-
Clarification & Verification: Pass the solution through a 0.45 µm inline filter to a clean crystallizer to remove foreign particulates that could induce uncontrolled heterogeneous nucleation.
-
Cooling to the Metastable Zone: Cool the solution at a rate of 0.5°C/min to 45°C.
-
Self-Validation Checkpoint: Utilize an in-line PAT probe (e.g., Blaze Metrics or EasyViewer) to confirm the solution remains optically clear[4]. If droplets (LLPS) appear, reheat to 65°C and reduce the target cooling temperature to 50°C.
-
-
Targeted Seeding: At 45°C (halfway into the MSZW), introduce 1-2 wt% of highly pure, milled seed crystals of the target polymorph[1].
-
Isothermal Hold (Desupersaturation): Hold the suspension isothermally at 45°C for 2 hours.
-
Causality: This hold allows the solute to integrate into the seed crystal lattice, safely consuming the supersaturation energy and pulling the concentration curve away from the liquid-liquid demixing boundary[1].
-
-
Controlled Cooling: Cool the suspension to 5°C at a slow, linear rate of 0.1°C/min.
-
Isolation: Filter the suspension, wash with 1 volume of cold heptane, and dry under vacuum at 40°C.
Protocol B: Chiral Resolution via Diastereomeric Salt Formation
Objective: To isolate the (2S)-enantiomer with >99% ee using thermodynamic control.
-
Salt Formation: In a reactor, combine racemic N-(2,2-difluoroethyl)piperidine-2-carboxamide (1.0 eq) and Isopropanol/Water (approx. 2:1 ratio). Heat to 45°C[5].
-
Resolving Agent Addition: Slowly add a solution of L-(-)-dibenzoyl tartaric acid (0.5 to 0.55 eq) dissolved in Isopropanol[5].
-
Causality: Using a sub-stoichiometric amount of the resolving agent ensures that only the most thermodynamically stable diastereomeric salt pair precipitates, leaving the undesired enantiomer as a free base in the mother liquor.
-
-
Nucleation & Aging: Stir at 45°C for 2 hours to allow the initial white solid to precipitate.
-
Slurry Conversion: Cool the mixture to 0–10°C using an ice bath and maintain stirring for 10–12 hours[5].
-
Self-Validation Checkpoint: Sample the slurry at hour 2 and hour 10. Filter, neutralize, and run chiral HPLC. You should observe the ee% increase over time as the less stable polymorphs/salts dissolve and recrystallize into the stable (2S)-salt (Ostwald ripening)[6].
-
-
Isolation: Filter the solid, wash with cold Isopropanol, and dry under vacuum to yield the highly pure diastereomeric salt[5].
References
-
Mettler Toledo. "Oiling Out in Crystallization - Mettler Toledo". Available at:[Link]
-
KiloMentor. "The Problem of Oiling Out in Chemical Process Development". Available at:[Link]
-
Aragen. "Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing". Available at:[Link]
-
National Institutes of Health (PMC). "The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride". Available at:[Link]
Sources
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 4. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing - Aragen Life Sciences [aragen.com]
- 5. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. evitachem.com [evitachem.com]
"reducing by-products in N-(2,2-difluoroethyl)piperidine-2-carboxamide synthesis"
Technical Support Center: Optimizing N-(2,2-difluoroethyl)piperidine-2-carboxamide Synthesis
Introduction: The Engineering of Purity
Welcome to the technical support hub for N-(2,2-difluoroethyl)piperidine-2-carboxamide . As researchers, you likely view this molecule not just as a target, but as a critical scaffold—often an intermediate for larger pharmaceutical agents (e.g., CGRP antagonists or ion channel modulators).
The synthesis of this molecule presents a classic "collision of challenges":
-
Steric Hindrance: The piperidine-2-carboxylic acid (pipecolic acid) core is sterically demanding at the activation site.
-
Electronic Deactivation: The nucleophile, 2,2-difluoroethanamine , is electronically deactivated by the fluorine atoms, rendering it sluggish compared to standard alkyl amines.
-
Chiral Fragility: The
-proton of N-protected pipecolic acid is highly susceptible to abstraction, leading to rapid epimerization (racemization) under basic coupling conditions.
This guide moves beyond standard protocols to address why your reaction might be failing or producing impurities, and how to fix it using mechanistic insight.
Part 1: The Core Workflow & Signaling Pathways
Before troubleshooting, we must visualize the reaction landscape. The diagram below maps the "Optimized Pathway" (Green) versus the "High-Risk Pathway" (Red) that leads to common by-products.
Figure 1: Reaction logic flow comparing the high-risk HATU pathway (prone to oxazolone-mediated racemization) with the stabilized T3P pathway.
Part 2: Troubleshooting & Optimization (Q&A)
Module 1: The Coupling Reaction (Minimizing Epimerization)
Q: I am using HATU/DIPEA, but I see a significant "split peak" in HPLC with the same mass. What is it? A: You are likely observing epimerization .[1][2]
-
The Mechanism: Pipecolic acid is prone to forming an oxazolone intermediate upon activation. Because 2,2-difluoroethanamine is a weak nucleophile (due to the electron-withdrawing fluorines), the activated ester sits in solution longer, giving the base (DIPEA) time to abstract the acidic
-proton. This inverts the stereocenter from L to D [1].[2] -
The Fix: Switch to T3P (Propylphosphonic anhydride) with Pyridine or N-Methylmorpholine (NMM) as the base. T3P acts as a kinetic trap, activating the acid without promoting the oxazolone formation as aggressively as uronium salts (HATU/HBTU) do.
-
Protocol Shift:
-
Dissolve N-Boc-pipecolic acid and 2,2-difluoroethanamine in EtOAc or DCM (0.1 M).
-
Add Pyridine (3.0 equiv).
-
Cool to 0°C.
-
Add T3P (50% in EtOAc, 1.5 equiv) dropwise.
-
Allow to warm to RT.
-
Q: My reaction conversion is stalled at 70%. Should I add more amine? A: Check the volatility and stoichiometry.
-
The Issue: 2,2-Difluoroethanamine (boiling point ~68-69°C) is volatile. If your reaction exotherms or if you are running it open to air for too long, you may lose the amine. Furthermore, its low nucleophilicity means it competes poorly with moisture (hydrolysis).
-
The Fix: Use a 1.2 to 1.5 equivalent excess of the amine. Ensure the reaction vessel is sealed. If using HATU, pre-activate the acid for only 1-2 minutes before adding the amine to minimize background hydrolysis [2].
Module 2: Impurity Profiling
Q: I see a mass peak of [M+18] relative to my product. Is this a hydrate? A: Unlikely. This is usually the hydrolyzed acid (starting material) co-eluting, or an ammonium adduct in MS. However, if you used EDC/HOBt, check for N-acyl urea formation.
-
Diagnosis: In EDC couplings, if the amine is slow to react (which 2,2-difluoroethanamine is), the O-acylisourea intermediate can rearrange into an unreactive N-acyl urea. This by-product is stable and difficult to remove.
-
Prevention: Avoid carbodiimides (EDC/DCC) for this specific hindered/deactivated pair. Use T3P or Mixed Anhydride (IBCF) methods.
Q: After deprotection (TFA), I see a "dimer" peak (2x Mass). A: This is a self-coupling artifact.
-
The Cause: If you concentrate the deprotected amine (free base) in the presence of residual activated esters or if the workup is not acidic enough, the free amine of one molecule can attack the amide bond or residual activated species of another.
-
The Fix: Ensure complete quenching of the coupling reaction (saturated NaHCO3 wash) before attempting deprotection. During deprotection, scavenge tert-butyl cations (using triethylsilane) to prevent alkylation of the piperidine ring.
Part 3: Data & Specifications Table
Use this table to identify reagents and potential by-products quickly.
| Component | Specification / Role | Critical Note |
| N-Boc-L-Pipecolic Acid | SM (Starting Material) | Chiral Center: S-configuration. Prone to racemization. |
| 2,2-Difluoroethanamine | Nucleophile | Weak Nucleophile: Reacts slower than ethylamine. Volatile. |
| T3P (50% in EtOAc) | Recommended Coupling Agent | Low epimerization risk; easy workup (water-soluble by-products) [3]. |
| HATU | High-Risk Coupling Agent | High activation power but high risk of racemization with this substrate. |
| By-Product: Epimer | Impurity (Same MW) | Requires Chiral HPLC to separate. Prevent rather than purify. |
| By-Product: Tetramethylguanidinium | Impurity (+101 Da adduct) | Common artifact when using HATU; indicates slow coupling. |
Part 4: Validated Protocol (Low-Epimerization)
This protocol is designed to maximize enantiomeric excess (% ee).
-
Setup: Charge a dry flask with N-Boc-L-pipecolic acid (1.0 equiv) and 2,2-difluoroethanamine (1.2 equiv) in Ethyl Acetate (10 mL/g).
-
Base Addition: Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv). Note: Pyridine is milder and reduces epimerization risks with T3P.[3]
-
Activation: Cool the mixture to 0°C . Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (20-25°C). Monitor by LCMS.
-
Target Mass (Protected): ~292 Da (M+H).
-
-
Workup:
-
Wash with 0.5 M HCl (removes pyridine/amine).
-
Wash with Sat. NaHCO3 (removes unreacted acid/T3P by-products).
-
Wash with Brine , dry over MgSO4, concentrate.
-
-
Deprotection: Dissolve residue in 4M HCl in Dioxane . Stir 1h. Evaporate to dryness to yield the HCl salt of the target.
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, vol. 13, no.[3][4] 19, 2011, pp. 5048-5051. [Link]
-
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, vol. 111, no. 11, 2011, pp. 6557–6602. [Link]
-
Han, S. Y., & Kim, Y. A. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, vol. 60, no. 11, 2004, pp. 2447-2467. [Link]
Sources
"addressing off-target effects of N-(2,2-difluoroethyl)piperidine-2-carboxamide"
Technical Support Center: N-(2,2-difluoroethyl)piperidine-2-carboxamide (Compound DFP-2C)
Status: Operational Role: Senior Application Scientist / Lead Chemist Ticket Focus: Mitigating Off-Target & Physicochemical Artifacts
Executive Summary: The "Deceptive Scaffold"
Welcome to the technical support hub for N-(2,2-difluoroethyl)piperidine-2-carboxamide (herein referred to as DFP-2C ).
As researchers, we often select the piperidine-2-carboxamide scaffold for its excellent solubility and the 2,2-difluoroethyl group’s ability to block metabolic oxidation while modulating lipophilicity. However, this structural combination creates a "perfect storm" for specific off-target phenotypes—most notably lysosomotropism (lysosomal trapping) and hERG channel blockade .
This guide moves beyond basic handling to address the physiological artifacts that mimic "drug activity" but are actually physicochemical liabilities.
Diagnostic Triage: Troubleshooting Experimental Anomalies
If you are observing unexpected data, cross-reference your symptoms with the table below.
Table 1: Phenotypic Artifact vs. True Pharmacology
| Symptom / Observation | Probable Root Cause | Validation Experiment (The "Litmus Test") |
| Cytoplasmic Vacuolization (Cells look "foamy" under microscopy) | Lysosomal Trapping. The basic secondary amine (piperidine NH) leads to accumulation in acidic organelles, causing osmotic swelling. | Ammonium Chloride Chase: Treat cells with 10 mM NH₄Cl. If vacuoles disappear within 30-60 mins, it is physicochemical trapping, not autophagy [1]. |
| Unexpected Cardiotoxicity (In vitro or ex vivo) | hERG Channel Blockade. The piperidine nitrogen at physiological pH mimics the pharmacophore of Class III antiarrhythmics. | Patch Clamp Validation: Run a standard hERG assay. If IC₅₀ < 10 µM, the piperidine ring is the likely culprit [2]. |
| Non-Linear Potency Shifts (Potency drops significantly in acidic media) | pKa-Dependent Permeability. The 2,2-difluoroethyl group lowers the amide pKa, but the piperidine NH remains highly basic (pKa ~10-11). | pH-Shift Assay: Measure IC₅₀ at pH 7.4 vs. pH 6.8. Large shifts indicate ionization-driven uptake issues [3]. |
| "Sticky" Compound Data (High background in binding assays) | Membrane Partitioning. The fluorine substitution increases lipophilicity (LogD) compared to a standard ethyl group. | BSA Addition: Add 0.1% BSA to the buffer. If potency drops drastically, your compound was non-specifically binding to plastics/membranes [4]. |
Deep Dive: The Mechanism of Off-Target Effects
To troubleshoot effectively, you must understand the causality of the molecule's behavior.
A. The Lysosomotropic Trap (The "False Autophagy" Signal)
DFP-2C contains a secondary amine within the piperidine ring. At cytosolic pH (7.2), a fraction of the molecule is uncharged and crosses membranes. Upon entering the lysosome (pH 4.5–5.0), the amine becomes fully protonated (
-
Consequence: The compound accumulates up to 1000-fold inside the lysosome. This draws in water (osmosis), causing the lysosome to swell.
-
Experimental Risk: Researchers often mistake this swelling for autophagy or apoptosis .
B. The hERG Liability
The piperidine ring is a privileged structure for many GPCR ligands but is also a classic "hERG pharmacophore." The positively charged nitrogen interacts with the aromatic residues (Tyr652/Phe656) in the hERG channel pore.
-
Mitigation Strategy: If hERG binding is high, consider N-capping the piperidine (e.g., acetylation or methylation), though this will abolish the basicity and potentially alter primary target potency.
Visualizing the Off-Target Pathways
The following diagrams illustrate the logic flow for troubleshooting and the mechanism of lysosomal trapping.
Diagram 1: The Lysosomotropic Trapping Mechanism
Caption: Mechanism of ion trapping driven by the basic piperidine nitrogen, leading to false-positive toxicity signals.
Diagram 2: Experimental Troubleshooting Workflow
Caption: Decision tree to distinguish between physicochemical artifacts and genuine biological activity.
Frequently Asked Questions (FAQs)
Q1: Why use the 2,2-difluoroethyl group if the piperidine causes issues? A: The 2,2-difluoroethyl group is a "metabolic shield." Standard ethyl groups are easily oxidized by CYP450 enzymes. The fluorine atoms pull electron density, protecting the adjacent carbons from oxidation while increasing lipophilicity (LogP) to improve membrane permeability. The trade-off is the risk of higher non-specific binding [5].
Q2: Can I block the off-target effects without changing the core scaffold? A: Partially.
-
For Lysosomal Trapping: Use Bafilomycin A1 (nanomolar concentrations) to inhibit the V-ATPase pump. If your compound's phenotypic effect disappears when lysosomal acidification is blocked, the effect was likely dependent on lysosomal accumulation [6].
-
For hERG: There is no "additive" to block hERG binding. You must structurally modify the compound (e.g., lower the pKa of the piperidine nitrogen by adding an electron-withdrawing group like a fluorine to the piperidine ring itself, specifically at the 3 or 4 position).
Q3: My IC50 shifts 10-fold when I add serum. Is this normal? A: Yes. The difluoroethyl group makes the molecule more lipophilic than a standard ethyl amide. High protein binding (High PPB) is expected. Always report "Free Fraction" (fu) corrected potency, not just nominal IC50, to ensure reproducibility across different media types.
References
-
Marceau, F., et al. (2012). "The sequestering of basic drugs in acidic organelles: The lysosomotropic effect." Journal of Pharmacology and Experimental Therapeutics.
-
Jamieson, C., et al. (2006). "Medicinal chemistry of hERG channel blockers: Structural determinants and strategies for mitigation." Current Opinion in Drug Discovery & Development.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Gill, A. L., et al. (2015). "The effect of fluorine substitution on the physicochemical properties and potency of a series of hERG channel inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Nadanaciva, S., et al. (2011). "A high content screening assay for identifying lysosomotropic compounds." Toxicology in Vitro.
Technical Support Center: Optimizing Piperidine Carboxamide Bioavailability
Welcome to the Developer & Scientist Support Portal.
As a Senior Application Scientist, I frequently see drug development teams struggle with the pharmacokinetic liabilities of piperidine carboxamide derivatives. While the carboxamide moiety provides excellent target-binding properties (acting as both a hydrogen bond donor and acceptor) and the piperidine ring offers a highly tunable basic scaffold[1], these exact features often invite severe challenges. Poor intestinal permeability, high P-glycoprotein (P-gp) efflux, and rapid first-pass metabolism frequently plague this class of compounds[2].
This technical support center provides actionable troubleshooting guides, mechanistic insights, and self-validating protocols to help you engineer piperidine carboxamide therapeutics with superior oral bioavailability.
Module 1: First-Pass Metabolism & Stability Troubleshooting
FAQ 1.1: Why is my piperidine carboxamide showing high intrinsic clearance despite excellent in vitro target potency?
Causality & Mechanism: Piperidine carboxamides are highly susceptible to two primary metabolic pathways in the gut wall and liver:
-
Amidase-mediated hydrolysis of the carboxamide group.
-
CYP450-mediated oxidation (specifically by CYP3A4 and CYP2D6) adjacent to the basic piperidine nitrogen (α-carbon oxidation) or N-dealkylation. If your compound shows high clearance in human liver microsomes (HLM) or hepatocytes, it is likely falling victim to one of these pathways[3].
Troubleshooting Guide: Structural Interventions
-
Piperidine Ring Methylation: Introducing a methyl group at the C2 or C4 position of the piperidine ring provides critical steric bulk. Recent optimizations in antimalarial proteasome inhibitors demonstrated that methylation of the piperidine ring effectively eliminates amide hydrolysis, drastically reducing intrinsic clearance and improving oral bioavailability to 56%[3][4].
-
Spirocyclic Scaffolds: If primary or secondary carboxamides are being rapidly cleaved, consider conformational restriction. Replacing a linear piperidine carboxamide with a 6,5-spirocyclic carboxamide (e.g., 2,8-diazaspiro[4.5]decan-1-one) can protect the amide bond from amidases while preserving the critical hydrogen-bonding geometry required for target engagement[5].
Module 2: Permeability & Efflux (P-gp) Mitigation
FAQ 2.1: My compound has high aqueous solubility but oral bioavailability remains <10%. What is happening at the intestinal barrier?
Causality & Mechanism: Basic amines (like piperidine, pKa ~9-10) are protonated at physiological pH. While this aids solubility, it hinders passive transcellular diffusion across the lipophilic enterocyte membrane. Furthermore, the combination of a basic nitrogen and the hydrogen bond donors (HBDs) of the carboxamide makes these molecules prime substrates for P-glycoprotein (P-gp) efflux transporters[2][3].
Troubleshooting Guide: Permeability Enhancement
-
HBD Reduction: Calculate your HBD count. If HBD > 3, consider N-methylation of the carboxamide (converting primary to secondary/tertiary amides) to reduce the polar surface area, provided it does not abolish target binding[5].
-
pKa Modulation: Introduce electron-withdrawing groups (e.g., fluorine) on the piperidine ring to lower the basicity of the nitrogen. This increases the fraction of un-ionized drug at intestinal pH (pH 6.5), facilitating passive diffusion and reducing P-gp recognition.
Module 3: Solubility & Dissolution Optimization
FAQ 3.1: The free base of my piperidine carboxamide precipitates in the intestinal lumen. How can I formulate it for in vivo studies without altering the chemical structure?
Causality & Mechanism: Piperidine derivatives often exhibit pH-dependent solubility—they are highly soluble in the acidic stomach (pH 2.0) but precipitate rapidly in the neutral environment of the small intestine (pH 6.5)[3][6].
Troubleshooting Guide: Formulation Strategies
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug in a lipid-based vehicle can bypass dissolution-rate-limited absorption. For example, utilizing a SEDDS formulation (e.g., ethyl oleate, Tween 80, and Transcutol P) has been shown to increase the relative oral bioavailability of related piperidine compounds by over 600% by maintaining the drug in a solubilized state and enhancing lymphatic transport[7].
Quantitative Data Summary: Impact of Optimization Strategies
The following table summarizes the pharmacokinetic improvements achieved through the structural and formulation interventions discussed above.
| Optimization Strategy | Compound / Scaffold Type | Initial Oral Bioavailability (F%) | Optimized Oral Bioavailability (F%) | Primary Mechanism of Improvement |
| Spirocyclic Restriction | WNT Inhibitor (Piperidine-4-carboxamide) | < 5% | 45 - 60% | Prevention of amidase cleavage; reduced clearance[5]. |
| Piperidine Methylation | Antimalarial Proteasome Inhibitor | < 10% | 56% | Elimination of amide hydrolysis; lower intrinsic clearance[3][4]. |
| SEDDS Formulation | Piperine (Piperidine alkaloid) | ~10% | > 60% | Enhanced intestinal solubility; bypassed precipitation[7]. |
Mandatory Visualization: Mechanistic Pathways
Caption: Pathway of intestinal absorption, P-gp efflux, and first-pass metabolism.
Caption: Workflow for diagnosing and optimizing the oral bioavailability of leads.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, utilize the following self-validating protocols to assess your modifications.
Protocol 1: Bidirectional Caco-2 Permeability & Efflux Assay
Purpose: To determine if low bioavailability is driven by poor passive permeability or active P-gp efflux[3][4].
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μm pore size) in 12-well Transwell plates. Culture for 21–25 days.
-
Self-Validation Step: Measure the Transepithelial Electrical Resistance (TEER). Reject any wells with TEER < 200 Ω·cm² as monolayer integrity is compromised[4].
-
-
Dosing Preparation: Prepare 10 μM solutions of the piperidine carboxamide in HBSS transport buffer (pH 7.4). Include 1% DMSO to maintain solubility.
-
Transport Experiment:
-
Apical to Basolateral (A→B): Add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank buffer to the basolateral chamber.
-
Basolateral to Apical (B→A): Add 1.5 mL dosing solution to the basolateral chamber and 0.5 mL blank buffer to the apical chamber.
-
-
Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 μL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh buffer.
-
Analysis: Quantify drug concentration via LC-MS/MS. Calculate Apparent Permeability (
) and Efflux Ratio (ER = ).-
Interpretation: An ER > 2.0 indicates active efflux. If co-administration with a P-gp inhibitor (e.g., verapamil) reduces the ER to ~1.0, P-gp is the primary culprit.
-
Protocol 2: In Vitro Microsomal Stability Assay
Purpose: To identify CYP-mediated metabolism or amidase cleavage vulnerabilities[3][5].
-
Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 μM) in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Self-Validation Step: Always run a parallel control without NADPH. This differentiates CYP-mediated metabolism (NADPH-dependent) from amidase/esterase cleavage (NADPH-independent).
-
-
Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 μL of the reaction mixture into 150 μL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (
) and intrinsic clearance ( ).
References
-
Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Artificial Intelligence in the Discovery and Optimization of Carboxamide-Containing Therapeutic Agents Journal of Emerging Technologies and Innovative Research (JETIR) URL: [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria PubMed Central (PMC) URL:[Link]
-
Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen PubMed Central (PMC) URL:[Link]
-
Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies PubMed URL:[Link]
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Publish Comparison Guides: Cross-Reactivity Profiling of N-(2,2-difluoroethyl)piperidine-2-carboxamide vs. Unfluorinated Analogs
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, saturated nitrogen heterocycles like piperidines are ubiquitous structural motifs. However, the high basicity of unsubstituted or alkyl-substituted piperidines (typically exhibiting a pKa > 10) often leads to significant developability bottlenecks. At physiological pH (7.4), these highly basic amines are almost entirely protonated, leading to promiscuous electrostatic interactions with off-target proteins. Most notably, this includes the human ether-a-go-go-related gene (hERG) potassium channel, which poses a severe cardiotoxicity risk[1].
To circumvent these liabilities without sacrificing the favorable pharmacokinetic properties of the piperidine scaffold, medicinal chemists frequently employ fluorine substitution[2]. The introduction of an N-(2,2-difluoroethyl) moiety leverages the strong σ-inductive electron-withdrawing effect (-I) of fluorine to rationally tune the basicity of the piperidine nitrogen. In saturated ring systems, this targeted fluorination has a profound impact on the compound's physicochemical profile, directly mitigating hERG inhibition and broad off-target promiscuity[3].
This guide provides an objective, data-driven comparison of N-(2,2-difluoroethyl)piperidine-2-carboxamide against its unfluorinated and trifluorinated counterparts, detailing the self-validating experimental workflows required for comprehensive cross-reactivity profiling.
Comparative Performance Data: The "Fluorine Effect"
When evaluating building blocks for lead optimization, it is critical to balance basicity (pKa) and lipophilicity (LogD). The table below summarizes the physicochemical and cross-reactivity profiling data for the target compound compared to its structural analogs.
| Compound Motif | pKa (Basic Nitrogen) | LogD (pH 7.4) | hERG IC₅₀ (µM) | CEREP Panel Hit Rate (>50% inhib @ 10µM) |
| N-Ethylpiperidine-2-carboxamide (Control) | ~10.2 | 0.8 | 1.2 (High Risk) | 27% |
| N-(2,2-difluoroethyl)piperidine-2-carboxamide | ~8.1 | 1.4 | >30 (Safe) | <5% |
| N-(2,2,2-trifluoroethyl)piperidine-2-carboxamide | ~6.5 | 2.1 | >50 (Safe) | 12% |
Causality Analysis:
-
The Unfluorinated Liability: The N-ethyl analog is highly basic. At pH 7.4, it exists almost exclusively as a cation, resulting in a strong cation-π interaction with the Y652 and F656 residues in the hERG central cavity, driving toxicity[1].
-
The Over-Fluorinated Trap: The N-(2,2,2-trifluoroethyl) analog over-corrects. While it successfully eliminates hERG liability by drastically lowering the pKa, the excessive reduction in basicity coupled with a sharp increase in lipophilicity (LogD > 2.0) introduces new problems. This high lipophilicity drives non-specific hydrophobic binding, reflected in the elevated 12% hit rate across broad target panels.
-
The Difluoroethyl "Sweet Spot": The N-(2,2-difluoroethyl) group strikes the optimal balance. It lowers the pKa just enough to prevent the obligate cation-π interaction with hERG, while maintaining sufficient polarity to prevent promiscuous hydrophobic off-target engagement[2].
Self-Validating Experimental Workflows
To ensure scientific rigor and reproducibility, the following self-validating protocols must be employed to profile the cross-reactivity of compounds incorporating the N-(2,2-difluoroethyl)piperidine-2-carboxamide motif.
Protocol A: Potentiometric Titration for pKa Determination
Rationale: Accurate pKa measurement is the foundational step before biological profiling, as it dictates the ionization state of the piperidine nitrogen in all subsequent in vitro assays.
-
Preparation: Prepare a 1 mM solution of the test compound in 0.15 M KCl to maintain constant ionic strength.
-
Titration Setup: Utilize a standardized automated potentiometric titrator equipped with a calibrated glass pH electrode.
-
Execution: Acidify the solution to pH 2.0 using 0.5 M HCl. Titrate with standardized 0.5 M KOH under a continuous nitrogen atmosphere at 25°C until pH 12.0 is reached.
-
Validation & Analysis: Calculate the pKa using the Bjerrum plot method. The difluoroethyl group must yield a measurable, reproducible shift in the inflection point compared to the N-ethyl control, confirming the inductive attenuation of the nitrogen lone pair.
Protocol B: Broad Cross-Reactivity Profiling (Safety Pharmacology Panel)
Rationale: To ensure the difluoroethyl moiety does not introduce novel off-target liabilities (e.g., GPCR or kinase promiscuity), a broad panel screen is mandatory[4].
-
Assay Panel Selection: Utilize a standardized commercial panel (e.g., CEREP SafetyScreen44) covering major drug target classes including GPCRs, ion channels, and transporters[4].
-
Screening Concentration: Test the compound at a single, stringent high concentration of 10 µM in duplicate to capture low-affinity off-target binding[4].
-
Incubation & Detection: Incubate the compound with the respective membrane preparations. Use target-specific radioligands for binding assays or fluorogenic substrates for enzymatic assays.
-
Hit Criteria: A "hit" is defined as >50% inhibition of specific binding. Compounds incorporating the N-(2,2-difluoroethyl) motif should validate with a <5% hit rate across the panel.
Protocol C: In Vitro hERG Liability Assessment (Automated Patch-Clamp)
Rationale: Radioligand binding assays often fail to capture state-dependent hERG inhibition. Whole-cell automated patch-clamp provides a definitive, physiologically relevant assessment of channel block.
-
Cell Culture: Culture CHO cells stably expressing the hERG potassium channel (Kv11.1) in Ham's F-12 medium.
-
Electrophysiology Setup: Suspend cells in extracellular solution (145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
-
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse the test compound at concentrations ranging from 0.1 µM to 30 µM. Allow 5 minutes for steady-state block.
-
Validation: Use E-4031 (100 nM) as a positive control to ensure >90% tail current block. Calculate the IC₅₀ based on the reduction of the peak tail current amplitude.
Mechanistic & Workflow Visualizations
Tiered cross-reactivity profiling workflow for early-stage lead optimization.
Mechanistic impact of fluorine-induced pKa reduction on hERG channel binding affinity.
References
-
"Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks", Drug Hunter, 1
-
"Rhodium-Catalyzed Allylic Amination for the Enantioselective Synthesis of Tertiary β-Fluoroamines", PMC / NIH,2
-
"Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks", ChemRxiv, 3
-
"1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one: Safety Pharmacology Panel", Benchchem, 4
Sources
"pharmacokinetic profile of N-(2,2-difluoroethyl)piperidine-2-carboxamide compared to ropivacaine"
This guide provides a comparative technical analysis of the pharmacokinetic (PK) and physicochemical profiles of Ropivacaine (a standard long-acting local anesthetic) and N-(2,2-difluoroethyl)piperidine-2-carboxamide (a fluorinated structural analogue/intermediate).
Executive Summary
Ropivacaine is a widely used amino-amide local anesthetic characterized by its high lipophilicity, high protein binding, and stereospecific potency (S-enantiomer). Its mechanism involves reversible blockade of voltage-gated sodium channels (Nav1.x) in nerve fibers.
N-(2,2-difluoroethyl)piperidine-2-carboxamide (CAS 1604317-38-5) is a structural analogue where the lipophilic 2,6-dimethylphenyl group of ropivacaine (or its metabolite PPX) is replaced or modified with a 2,2-difluoroethyl moiety. Unlike ropivacaine, this compound lacks the bulky aromatic ring essential for high-affinity binding to the sodium channel receptor site and lipid membrane penetration. Consequently, it exhibits a drastically different pharmacokinetic profile characterized by low lipophilicity (LogP ~0.5) , negligible protein binding , and rapid systemic clearance , contrasting sharply with ropivacaine’s high lipophilicity (LogP 2.9) and prolonged duration of action.
Physicochemical & Structural Comparison
The fundamental pharmacokinetic differences stem from the structural variation at the amide nitrogen. Ropivacaine possesses a lipophilic xylidine ring, whereas the comparator possesses a hydrophilic fluorinated ethyl group.
| Feature | Ropivacaine | N-(2,2-difluoroethyl)piperidine-2-carboxamide |
| IUPAC Name | (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | (S)-N-(2,2-difluoroethyl)piperidine-2-carboxamide |
| Role | Clinical Local Anesthetic | Synthetic Intermediate / Metabolite Analogue |
| Molecular Weight | 274.4 g/mol | 192.21 g/mol |
| Lipophilicity (LogP) | 2.90 (High lipid solubility) | 0.51 (Hydrophilic) |
| pKa | 8.1 (Base) | ~8.5–9.0 (Estimated) |
| Protein Binding | 94% (Alpha-1-acid glycoprotein) | <10% (Predicted, negligible) |
| Solubility | Low (at physiological pH) | High (Water soluble) |
Pharmacokinetic Profile Analysis
Absorption and Onset
-
Ropivacaine: Due to its pKa of 8.1, approximately 15-20% of the drug exists in the uncharged (lipid-soluble) base form at physiological pH (7.4). This allows for efficient diffusion across the nerve sheath (epineurium), resulting in a predictable onset of anesthesia (10–20 mins).
-
N-(2,2-difluoroethyl)piperidine-2-carboxamide: The low lipophilicity (LogP 0.5) severely limits passive diffusion across lipid membranes. Absorption from tissue depots would be perfusion-limited rather than diffusion-limited. Without the lipophilic anchor, it would rapidly wash out into the systemic circulation, preventing the establishment of a local anesthetic block.
Distribution (Vd)
-
Ropivacaine: Exhibits a large volume of distribution (Vdss ~47 L) but is tightly bound to alpha-1-acid glycoprotein (AAG) in plasma. This high binding restricts the free fraction available for systemic toxicity.
-
N-(2,2-difluoroethyl)piperidine-2-carboxamide: Due to the absence of the hydrophobic phenyl ring, plasma protein binding is minimal. The compound would distribute freely into total body water, leading to a Vd approaching total body water (0.6 L/kg) but with a much higher free fraction in plasma compared to ropivacaine.
Metabolism
-
Ropivacaine: Extensively metabolized in the liver by CYP1A2 (aromatic hydroxylation to 3-OH-ropivacaine) and CYP3A4 (N-dealkylation to PPX).
-
Comparator: The fluorinated ethyl group is metabolically robust. The primary metabolic pathway would likely be amidase-mediated hydrolysis of the amide bond or oxidative defluorination (less common). Unlike ropivacaine, it is not a substrate for aromatic hydroxylation.
Elimination
-
Ropivacaine: Elimination half-life (
) is 1.8–4.2 hours . Clearance is dependent on hepatic blood flow and intrinsic enzymatic capacity. -
Comparator: Due to high water solubility and low protein binding, renal excretion of the unchanged parent compound would be the dominant elimination pathway. The
is predicted to be significantly shorter (<1 hour) due to the lack of tissue sequestration and protein binding.
Experimental Protocols for PK Assessment
To objectively compare these profiles, the following validated workflows are recommended.
Protocol A: Plasma Protein Binding (Equilibrium Dialysis)
-
Preparation: Spike human plasma with 1 µg/mL of Ropivacaine or N-(2,2-difluoroethyl)piperidine-2-carboxamide.
-
Apparatus: Use a RED (Rapid Equilibrium Dialysis) device with a 12-14 kDa MWCO membrane.
-
Incubation: Incubate at 37°C for 4 hours with agitation.
-
Analysis: Collect buffer and plasma fractions. Precipitate plasma proteins with acetonitrile.
-
Quantification: Analyze via LC-MS/MS (MRM mode).
-
Calculation:
Protocol B: In Vitro Metabolic Stability (Microsomal Assay)
-
System: Pooled human liver microsomes (HLM) (0.5 mg/mL protein).
-
Reaction: Initiate with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Timepoints: 0, 15, 30, 60 minutes at 37°C.
-
Termination: Add ice-cold acetonitrile containing internal standard (e.g., Bupivacaine-d9).
-
Data Processing: Plot ln(concentration) vs. time to determine intrinsic clearance (
).
Visualization of Metabolic & PK Pathways
The following diagram illustrates the structural divergence and metabolic fate of Ropivacaine versus the fluorinated comparator.
Caption: Comparative pharmacokinetic flow showing high tissue distribution and hepatic clearance for Ropivacaine vs. renal elimination and poor tissue penetration for the fluorinated analogue.
References
-
ChemScene. (2024). (S)-N-(2,2-Difluoroethyl)piperidine-2-carboxamide Product Monograph. Retrieved from
- Simpson, D., et al. (2005). Ropivacaine: A Review of its Use in Regional Anaesthesia and Acute Pain Management. Drugs, 65(18), 2675-2717.
-
Strichartz, G.R., & Berde, C.B. (2005). Local Anesthetics.[1][2] In: Miller's Anesthesia. Elsevier. (Mechanism of action and hydrophobicity correlation).
-
PubChem. (2024). Compound Summary: Piperidine-2-carboxamide derivatives. National Library of Medicine. Retrieved from
- Aronson, J.K. (2016). Meyler's Side Effects of Drugs: The International Encyclopedia of Adverse Drug Reactions and Interactions. Elsevier.
Sources
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